1-(1-methyl-1H-imidazol-2-yl)butan-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(1-methylimidazol-2-yl)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-7(11)6-8-9-4-5-10(8)2/h4-5H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVYEMSPHLQFIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=NC=CN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Imidazole-2-yl Ketone Derivatives: Synthetic Architectures and Medicinal Utility
This guide provides an in-depth technical analysis of Imidazole-2-yl ketone derivatives, focusing on their synthetic accessibility, electronic properties, and pivotal role as electrophilic warheads in modern drug discovery.
Executive Summary
The imidazole-2-yl ketone moiety represents a privileged scaffold in medicinal chemistry, distinguished by its unique electronic environment. Unlike simple aryl ketones, the carbonyl group at the C2 position of the imidazole ring is significantly activated by the adjacent nitrogen atoms, rendering it highly electrophilic. This property is exploited in the design of reversible covalent inhibitors , particularly for serine hydrolases like Fatty Acid Amide Hydrolase (FAAH) . Furthermore, these derivatives serve as versatile linchpins in the synthesis of complex alkaloids and stereochemically defined building blocks.
Structural and Electronic Properties[1]
The imidazole-2-yl ketone core (1H-imidazol-2-yl-methanone) exhibits distinct physicochemical characteristics that drive its biological activity:
-
Enhanced Electrophilicity: The electron-withdrawing nature of the sp² nitrogens (particularly the imine-like N3) polarizes the C2-carbonyl bond. This makes the carbonyl carbon highly susceptible to nucleophilic attack, a feature critical for its function as a "warhead" in enzyme inhibitors.
-
H-Bonding Dualism: The imidazole ring provides both a hydrogen bond donor (N1-H) and an acceptor (N3), allowing for precise orientation within active sites.
-
pKa Modulation: The acidity of the N1-proton (pKa ~14) and the basicity of the N3-nitrogen (pKa ~6 for the conjugate acid) can be fine-tuned by substituents on the ketone, influencing solubility and membrane permeability.
Mechanism of Action: Reversible Hemiketal Formation
In the context of enzyme inhibition (e.g., FAAH), the imidazole-2-yl ketone acts as a transition-state mimic. The active site serine nucleophile attacks the ketone carbonyl to form a stable, yet reversible, hemiketal adduct. This contrasts with irreversible inhibitors (like fluorophosphonates) and offers a safety advantage by reducing off-target covalent modification.
Figure 1: Mechanism of reversible covalent inhibition of FAAH by imidazole-2-yl ketones.
Synthetic Methodologies
Accessing the C2-acylated imidazole core requires overcoming the inherent inertness of the C2 position to direct electrophilic substitution. Two primary strategies are employed: Lithiation-Acylation (for complex, regioselective synthesis) and Oxidative Cross-Coupling (for rapid library generation).
Protocol A: C2-Lithiation and Trapping (The "Gold Standard")
This method allows for the introduction of complex acyl chains. Protection of the N1 position is mandatory to prevent deprotonation of the amine.
Reagents:
-
Substrate: N1-protected imidazole (e.g., 1-(diethoxymethyl)-1H-imidazole or 1-SEM-imidazole).
-
Base: n-Butyllithium (n-BuLi), 1.6 M in hexanes.
-
Electrophile: Weinreb amide (N-methoxy-N-methylamide) or Aldehyde (requires subsequent oxidation).
-
Solvent: Anhydrous THF.
Step-by-Step Protocol:
-
Protection: Protect the imidazole N1 position (e.g., using SEM-Cl and NaH in DMF).
-
Lithiation: Cool a solution of protected imidazole in anhydrous THF to -78 °C under argon. Add n-BuLi (1.1 equiv) dropwise. Stir for 30–60 minutes to generate the 2-lithioimidazole species.
-
Acylation:
-
Option A (Direct Ketone): Add the appropriate Weinreb amide (1.1 equiv) dissolved in THF.
-
Option B (Via Alcohol): Add an aldehyde (1.1 equiv), warm to RT to form the alcohol, then oxidize (e.g., using MnO₂ or Dess-Martin Periodinane) to the ketone.
-
-
Quench: Quench with saturated NH₄Cl solution at -78 °C, then warm to room temperature.
-
Deprotection: Remove the N1-protecting group (e.g., TBAF for SEM, or dilute HCl for acetals) to yield the free NH-imidazole-2-yl ketone.
Protocol B: Radical Oxidative Cross-Coupling
A modern, metal-free or copper-catalyzed approach suitable for generating 2-aroylimidazoles directly from ketones and imidazoles.
Reagents:
-
Substrate: Aryl methyl ketone + Imidazole.
-
Catalyst/Oxidant: I₂ (iodine) or CuI with TBHP (tert-butyl hydroperoxide).
-
Solvent: DMSO (often acts as both solvent and oxidant source).
Workflow:
-
Combine aryl ketone (1 equiv), imidazole (2 equiv), and I₂ (0.5 equiv) in DMSO.
-
Heat to 100–120 °C for 12–24 hours.
-
The reaction proceeds via in situ iodination of the ketone, formation of the Kornblum aldehyde intermediate, and subsequent amination/oxidation.
Figure 2: Comparative synthetic routes for accessing imidazole-2-yl ketones.
Medicinal Chemistry Applications
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
The most prominent application of this scaffold is in the inhibition of FAAH, an enzyme responsible for degrading the endocannabinoid anandamide.[1][2]
-
Rationale: "Alpha-ketoheterocycles" (including oxazoles and imidazoles) bind to the catalytic Ser241 of FAAH.
-
Advantage: The imidazole analogs often show improved hydrolytic stability compared to their oxazole counterparts (e.g., OL-135 analogs) and allow for additional H-bonding interactions via the N-H group.
-
SAR Insight: Potency is highly dependent on the "acyl chain" mimicking the arachidonyl tail of the natural substrate. Substituents at the 4/5-positions of the imidazole can be used to probe the "cytosolic port" of the enzyme.
Antimicrobial and Antitubercular Agents
Imidazole-2-yl ketones serve as precursors to, or direct analogs of, azole antifungals.
-
Antitubercular: Nitro-substituted imidazole-2-yl ketones (and their fused derivatives like imidazo[2,1-b]thiadiazoles) have shown MICs in the low microgram/mL range against M. tuberculosis H37Rv. The ketone moiety in these cases often serves as a linker or an electron-withdrawing modulator for the nitro group, enhancing radical generation within the bacteria.
Stereodivergent Building Blocks
Recent advances (2023-2024) have utilized 2-acylimidazoles as substrates for asymmetric allylic alkylation . The imidazole ring coordinates with transition metals (Cu, Ni, Ir), directing stereoselective C-C bond formation at the alpha-position of the ketone. This transforms the scaffold into a powerful engine for generating chiral drugs.
Quantitative Data Summary
| Compound Class | Target / Application | Key Potency Metric | Mechanism |
| FAAH (Pain/Anxiety) | Reversible Hemiketal (Serine Trap) | ||
| Nitro-imidazoles | M. tuberculosis | MIC ( | Radical formation / Cell wall disruption |
| 2-Aroylimidazoles | Orthopoxviruses | SI (Selectivity Index) > 1000 | Viral replication inhibition |
| Chiral 2-Acylimidazoles | Asymmetric Synthesis | ee > 90% | Metal-catalyzed allylic alkylation |
References
-
Boger, D. L., et al. (2005).
-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase: Exploration of Conformational Constraints in the Acyl Side Chain. Journal of Medicinal Chemistry. Link -
Mileni, M., et al. (2009).
-Ketoheterocycle Inhibitors Revealed from Cocrystal Structures. Journal of the American Chemical Society. Link -
BenchChem. (2025).[3] Application Notes and Protocols for the Laboratory Preparation of 2-Arylimidazoles. Link
-
Zhang, Y., et al. (2023).[4] Catalytic stereodivergent allylic alkylation of 2-acylimidazoles for natural product synthesis. Nature Communications/PMC. Link
-
Kolavi, G., et al. (2006).[5] Synthesis and evaluation of antitubercular activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives. Bioorganic & Medicinal Chemistry. Link
-
Otrubova, K. & Boger, D. L. (2011).
-Ketoheterocycle-Based Inhibitors of Fatty Acid Amide Hydrolase (FAAH). ACS Chemical Neuroscience. Link
Sources
- 1. α-Ketoheterocycle-Based Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase: Exploration of Conformational Constraints in the Acyl Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Imidazole synthesis [organic-chemistry.org]
- 5. Synthesis and evaluation of antitubercular activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic properties of imidazole-substituted butanones
An In-depth Technical Guide to the Thermodynamic Properties of Imidazole-Substituted Butanones
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Energetic Landscape of Drug Discovery
In the intricate dance of drug discovery, the binding of a small molecule to its protein target is the pivotal event. Yet, affinity, often the primary focus, is merely the endpoint of a complex thermodynamic journey. The path to a successful therapeutic agent is paved not just with potent interactions, but with a favorable energetic profile that governs solubility, stability, and specificity. Imidazole-substituted butanones represent a promising class of scaffolds, rich in chemical diversity and biological potential.[1] Understanding their thermodynamic properties is not an academic exercise; it is a critical necessity for rational drug design, enabling us to move beyond serendipity and towards predictable, optimized clinical candidates. This guide provides a comprehensive framework for the experimental and computational characterization of these vital thermodynamic parameters.
The Thermodynamic Imperative in Medicinal Chemistry
The journey of a drug from synthesis to clinical efficacy is governed by fundamental thermodynamic principles. For imidazole-substituted butanones, these principles dictate their behavior at every stage:
-
Gibbs Free Energy (ΔG): The ultimate measure of spontaneity, ΔG dictates both binding affinity (ΔG_binding) and solubility. A favorable (negative) ΔG is the hallmark of a stable drug-target complex and sufficient solubility for bioavailability.[2]
-
Enthalpy (ΔH): This term represents the change in heat content, reflecting the net effect of bond formation and breakage. In drug binding, favorable enthalpic contributions arise from well-defined hydrogen bonds and van der Waals interactions, often correlating with higher ligand efficiency and specificity.[3][4]
-
Entropy (ΔS): Entropy measures the change in disorder. The release of ordered water molecules from a binding site upon ligand association (the hydrophobic effect) is a major source of entropic gain, often driving the binding of more lipophilic compounds.[3]
The relationship, ΔG = ΔH - TΔS , is the cornerstone of our analysis. A deep understanding of the enthalpic and entropic contributions to the overall free energy allows chemists to fine-tune molecules for optimal performance. An optimization strategy that relies solely on entropy, for instance, often leads to increases in molecular size and lipophilicity, a phenomenon known as "molecular obesity," which can negatively impact ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3] Therefore, achieving a balance between enthalpic and entropic drivers is paramount for developing high-quality drug candidates.[4]
Experimental Determination of Thermodynamic Properties
A robust thermodynamic characterization relies on a suite of complementary experimental techniques. Each method provides a unique piece of the energetic puzzle.
Calorimetry: The Gold Standard for Heat Changes
Calorimetry provides a direct measurement of the heat changes associated with physical and chemical processes, offering unambiguous insights into enthalpy.
DSC is indispensable for characterizing the thermal properties of the solid state. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5] This allows for the precise determination of:
-
Melting Point (T_m): A key indicator of purity and lattice stability.
-
Enthalpy of Fusion (ΔH_fus): The energy required to transition from the solid to the liquid state, providing insights into the strength of the crystal lattice.[6]
-
Heat Capacity (C_p): The amount of heat required to raise the temperature of the substance by one degree, crucial for more advanced thermodynamic calculations.[6]
Protocol: DSC Analysis of an Imidazole-Substituted Butanone
-
Sample Preparation: Accurately weigh 3-5 mg of the purified compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point.
-
Hold at the final temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the starting temperature. A second heating run can be performed to investigate thermal history effects.
-
-
Data Analysis: The melting temperature is determined as the onset or peak of the endothermic melting transition. The enthalpy of fusion is calculated by integrating the area under the melting peak. The melting point is not dependent on the furnace atmosphere (inert vs. oxidizing).[7]
ITC is the premier technique for directly measuring the thermodynamics of binding interactions in solution.[4] By titrating a ligand (the imidazole-substituted butanone) into a solution containing the target protein, ITC measures the minute heat changes that occur upon binding, allowing for the simultaneous determination of:
-
Binding Affinity (K_a) and Dissociation Constant (K_d)
-
Binding Enthalpy (ΔH_binding)
-
Binding Stoichiometry (n)
From these, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.
Protocol: ITC Analysis of Protein-Ligand Binding
-
Sample Preparation:
-
Dialyze the protein extensively against the chosen buffer to ensure buffer matching.
-
Dissolve the imidazole-substituted butanone in the final dialysis buffer. All solutions must be thoroughly degassed.
-
-
Instrument Setup:
-
Load the protein solution (e.g., 5-10 µM) into the ITC sample cell.
-
Load the ligand solution (e.g., 50-100 µM, typically 10-20x the protein concentration) into the injection syringe.
-
-
Titration Experiment:
-
Set the experiment temperature (e.g., 25 °C).
-
Perform a series of small, precisely controlled injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis: The raw data (heat release per injection) is integrated and plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a compound.[8] When coupled with techniques like Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS), TGA can identify the gaseous products evolved during decomposition, providing mechanistic insights.[5][7] For imidazole-substituted butanones, TGA determines the temperature at which degradation begins, a crucial parameter for assessing shelf-life and processing stability.
Protocol: TGA of an Imidazole-Substituted Butanone
-
Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a tared TGA pan (typically ceramic or platinum).
-
Instrument Setup: Position the pan in the TGA furnace.
-
Thermal Program:
-
Purge the furnace with an inert gas (e.g., nitrogen) or an oxidizing atmosphere (air) at a controlled flow rate.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant rate (e.g., 10-20 °C/min).
-
-
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition and the temperatures of maximum mass loss rates (from the derivative curve, DTG) indicate the thermal stability.
Computational Prediction of Thermodynamic Properties
While experimental methods provide definitive data, computational chemistry offers a powerful, complementary approach for predicting thermodynamic properties, guiding synthetic efforts, and interpreting experimental results.[9]
Quantum Mechanics (QM)
QM methods, particularly Density Functional Theory (DFT), are used to calculate the electronic structure of a molecule from first principles. This allows for the accurate prediction of gas-phase thermodynamic properties.
-
Enthalpy of Formation (ΔH_f°): High-level composite methods like G3 and G4 can calculate gas-phase enthalpies of formation with high accuracy, which can be compared with values derived from combustion calorimetry.[6]
-
Conformational Analysis: DFT can be used to determine the relative energies of different conformers of the butanone side chain, providing insight into the molecule's flexibility and the energetic landscape of its solution-phase behavior.
Solvation Models
The properties of a molecule can change dramatically when moved from the gas phase into a solvent. Continuum solvation models, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), are invaluable for predicting these effects.[10][11] By calculating the interaction of a molecule with a virtual conductor, these models can predict a wide range of properties:
-
Vapor Pressure [11]
-
Enthalpy of Vaporization (ΔH_vap) [10]
-
Solubility and Activity Coefficients
-
Partition Coefficients (e.g., logP)
These predictions are critical for the early assessment of a compound's drug-like properties.
Caption: Integrated computational chemistry workflow.
Molecular Dynamics (MD) and Free Energy Perturbation
For the complex process of drug-target binding, MD simulations provide an atomistic view of the dynamics and energetics.[12] Advanced techniques like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can calculate the relative binding free energies between a series of congeneric molecules with high precision. These "alchemical" methods are computationally intensive but are now widely used in lead optimization to predict the thermodynamic consequences of chemical modifications.[12][13]
Data Synthesis and Interpretation
No single technique tells the whole story. The power of a thermodynamic analysis lies in the integration of experimental and computational data. For instance, experimental enthalpies of sublimation, obtained via thermogravimetry, can be combined with combustion calorimetry data to derive experimental gas-phase enthalpies of formation, which serve as a critical validation for QM calculations.[6]
Table 1: Key Thermodynamic Parameters and Their Determination
| Parameter | Symbol | Significance in Drug Development | Primary Experimental Method | Primary Computational Method |
| Melting Temperature | T_m | Purity, solid-state stability | DSC | N/A |
| Enthalpy of Fusion | ΔH_fus | Crystal lattice energy, influences solubility | DSC | N/A |
| Heat Capacity | C_p | Fundamental property for thermodynamic state functions | DSC | QM (statistical mechanics) |
| Enthalpy of Formation | ΔH_f° | Molecular stability | Combustion Calorimetry | QM (G3/G4 Theory) |
| Enthalpy of Vaporization | ΔH_vap | Volatility, intermolecular forces in liquid | Correlation Gas Chromatography | COSMO-RS |
| Binding Free Energy | ΔG_bind | Drug-target affinity | ITC, SPR | MD with FEP/TI |
| Binding Enthalpy | ΔH_bind | Nature of binding forces (H-bonds, vdW) | ITC | MD Simulations |
| Binding Entropy | ΔS_bind | Role of solvent and conformational changes | ITC (calculated) | MD Simulations |
| Solubility | S | Bioavailability, formulation | Shake-flask method[14] | COSMO-RS |
Conclusion
The thermodynamic characterization of imidazole-substituted butanones is a multi-faceted endeavor that is fundamental to their successful development as therapeutic agents. By combining the precision of experimental techniques like DSC and ITC with the predictive power of computational methods such as DFT and MD simulations, researchers can build a comprehensive energetic profile of their lead compounds. This allows for a more rational, efficient, and ultimately more successful optimization process, guiding the transformation of a promising molecular scaffold into a high-quality clinical candidate with a balanced profile of affinity, selectivity, and drug-like properties.[2][3]
References
- Sahu, P. K. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
-
Qian, S., Mileski, P., Irvin, A. C., Soyemi, A., Szilvási, T., & Bara, J. E. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Liquids, 2(1), 16-33. [Link]
-
Ribeiro da Silva, M. A., Gomes, L. M. R. P. F., & Ferreira, A. I. M. C. L. (2014). Experimental and theoretical thermochemical studies of imidazole, imidazole-2-carboxaldehyde and 2-aminobenzimidazole. ResearchGate. [Link]
-
Molinari, M., & Sgrignani, J. (2020). Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. Chemical Reviews, 121(21), 13049–13076. [Link]
-
Keseru, G. M., & Makara, G. M. (2009). The impact of binding thermodynamics on medicinal chemistry optimizations. Drug Discovery Today, 14(13-14), 691-697. [Link]
-
Bhola, R., & Vaghani, H. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 12(4), 4374-4383. [Link]
-
Qian, S., Mileski, P., Irvin, A. C., Soyemi, A., Szilvási, T., & Bara, J. E. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. ResearchGate. [Link]
- Pawar, R. S., & Khadse, S. C. (2012). The thermodynamic studies of substituted heterocyclic compound in 1,4 dioxane system in the temperature range 303 to 323K. Journal of Ultra Chemistry, 8(1), 101-104.
-
Holdgate, G. (2011). Thermodynamics and kinetics driving quality in drug discovery. European Pharmaceutical Review. [Link]
-
Chodera, J. D., & Mobley, D. L. (2013). Thermodynamic Studies for Drug Design and Screening. Annual Reports in Medicinal Chemistry, 45-61. [Link]
-
Verevkin, S. P., Emel’yanenko, V. N., & Chickos, J. S. (2009). Hypothetical Thermodynamic Properties. Subcooled Vaporization Enthalpies and Vapor Pressures of Polyaromatic Heterocycles and Related Compounds. Journal of Chemical & Engineering Data, 54(7), 2046–2052. [Link]
-
Hagar, M., Ahmed, H. A., & Al-Dies, A. A. M. (2022). Novel Imidazole Liquid Crystals; Experimental and Computational Approaches. Molecules, 27(14), 4615. [Link]
-
Tsybizova, A., Larin, A., & Sulimov, V. (2005). Computational studies on imidazole heme conformations. Journal of Biological Physics, 31(1), 101-112. [Link]
-
Sharma, G., Singh, P., Kumar, R., Kumar, M., & Rawat, P. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. New Journal of Chemistry, 47(42), 19681–19693. [Link]
-
Sanna, K., Sanna, B., Sanna, A., & Sanna, P. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences, 24(7), 6190. [Link]
- Jabbar, H. S., Al-Edan, A. K., Kadhum, A. A. H., Roslam, W. N., & Sobri, M. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical and Control Systems, 11(3), 1930-1939.
-
Sanna, K., Sanna, B., Sanna, A., & Sanna, P. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences, 24(7), 6190. [Link]
-
Liu, Y., Zhang, J., Zhang, C., & Zhang, T. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Structural Chemistry, 31(1), 223–231. [Link]
-
Zhang, R. K., Chen, K., & Arnold, F. H. (2019). Gibbs free energy diagram for the imidazole-bound heme with BDK and styrene. ResearchGate. [Link]
- Li, C., et al. (2024). Bifunctional Architecture Enables Substrate Catalysis and Channeling in Paracoccus TMAO Demethylase. eLife.
-
Wang, D.-C., Guan, J.-T., & Lu, J.-M. (2018). Theoretical Study on the Thermodynamic Hydricity of Imidazole-based Organic Hydrides in Acetonitrile. ResearchGate. [Link]
-
Katke, S. P. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science Indian Journal, 19(1), 257. [Link]
- Sharma, B., Kumar, V., & Singh, B. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(7), 1335-1347.
-
de Oliveira, R. N., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 795. [Link]
- Noori, S., et al. (2024). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.
-
Bonomo, R. P., et al. (2007). Thermoanalytical study of imidazole-substituted coordinationcompounds: Cu(II)- and Zn(II)-complexes ofbis(1-methylimidazol-2-yl)ketone. ResearchGate. [Link]
-
Chen, J., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146. [Link]
-
Sharma, G., et al. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. ResearchGate. [Link]
-
Kumar, A., et al. (2017). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. ResearchGate. [Link]
-
De Haan, D. O., et al. (2011). Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. Physical Chemistry Chemical Physics, 13(40), 17924. [Link]
-
Wang, C., et al. (2011). Enthalpy-entropy compensation of ionic liquid-type Gemini imidazolium surfactants in aqueous solutions: a free energy perturbation study. Physical Chemistry Chemical Physics, 13(22), 10815. [Link]
-
El-Metwaly, N., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1500. [Link]
- Shingare, P. A., & Bari, S. B. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
-
Gardas, R. L., et al. (2015). Influence of temperature on molecular interactions of imidazolium-based ionic liquids with acetophenone: thermodynamic properties and quantum chemical studies. RSC Advances, 5(117), 96732–96748. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemical.journalspub.info [chemical.journalspub.info]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enthalpy-entropy compensation of ionic liquid-type Gemini imidazolium surfactants in aqueous solutions: a free energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
The 1-Methyl-1H-imidazol-2-yl Scaffold: Structural Utility in Drug Design & Chemical Biology
The following technical guide is structured to provide an in-depth analysis of the 1-methyl-1H-imidazol-2-yl moiety, focusing on its unique role in sequence-specific DNA recognition and its emerging utility in kinase inhibitor design.
Executive Summary
The 1-methyl-1H-imidazol-2-yl moiety is a privileged heterocyclic fragment in medicinal chemistry. Unlike its 4-yl or 5-yl isomers (common in histamine and histidine), the 2-yl attachment point, combined with N1-methylation, creates a unique electronic and steric profile. This scaffold serves two distinct, high-value functions:
-
The "Code" for DNA Recognition: It is the critical "G-C reader" in pyrrole-imidazole polyamides, the only class of small molecules capable of recognizing DNA sequences with affinities comparable to transcription factors.
-
Kinase Hinge Binding: In fragment-based drug discovery (FBDD), the C2-linked imidazole provides a monodentate or bidentate hydrogen-bonding motif often used to target the ATP-binding site of kinases (e.g., JAK2).
Part 1: Chemical Architecture & Electronic Properties
The 1-methyl-1H-imidazol-2-yl group is defined by the attachment of the imidazole ring to a parent structure at the C2 carbon, with a methyl group blocking the N1 nitrogen.
Structural Advantages[1]
-
Tautomer Locking: Methylation at N1 prevents annular tautomerism (1,3-proton shift), fixing the position of the lone pair on N3. This makes the N3 nitrogen a predictable, directional hydrogen bond acceptor.
-
C2 "Handle" Reactivity: The C2 proton of 1-methylimidazole is the most acidic ring proton (pKa ~33 in DMSO), allowing for facile lithiation and functionalization. This makes the moiety highly modular in synthetic workflows.
-
Dipole Alignment: The vector of the dipole moment in 1-methylimidazole is roughly parallel to the C2-H bond. When substituted at C2, this dipole can be exploited to optimize electrostatic interactions within a protein binding pocket.
Part 2: The "Gold Standard" – Sequence-Specific DNA Recognition
The most authoritative application of this moiety is in Pyrrole-Imidazole (Py-Im) Polyamides . Pioneered by Peter Dervan, these oligomers use a side-by-side pairing code to read the minor groove of DNA.
The Pairing Code
In the minor groove, the polyamides bind as antiparallel dimers (or hairpin structures). The sequence specificity is determined by the pairing of aromatic amino acids:
-
Im / Py pair: Distinguishes G • C (The N3 nitrogen of Imidazole H-bonds to the exocyclic amine of Guanine).
-
Py / Im pair: Distinguishes C • G .
-
Py / Py pair: Binds A • T or T • A (degenerate).
Case Study: Inhibition of the NF-κB Signaling Pathway
Polyamides containing the 1-methyl-1H-imidazol-2-yl moiety can be programmed to displace transcription factors. For instance, targeting the NF-κB binding site (5'-GGGACT-3') prevents the protein from binding, thereby silencing downstream inflammatory cytokines.
Visualization: NF-κB Pathway Blockade
The following diagram illustrates the competitive inhibition mechanism where the polyamide occludes the DNA minor groove, preventing NF-κB binding and subsequent mRNA transcription.
Caption: Mechanism of NF-κB inhibition. The Py-Im polyamide binds the target DNA sequence, sterically blocking the transcription factor.
Part 3: Synthetic Methodology & Protocols
To utilize this moiety, researchers must master the installation of the imidazole ring. The most robust method is Directed Lithiation at C2 .
Protocol: C2-Lithiation and Functionalization
This protocol describes the synthesis of a 2-substituted-1-methylimidazole derivative, a common intermediate for both kinase inhibitors and polyamide monomers.
Reagents:
-
n-Butyllithium (n-BuLi, 1.6M in hexanes)
-
Tetrahydrofuran (THF), anhydrous
-
Electrophile (e.g., Ethyl chloroformate for esters, or an aldehyde)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Add anhydrous THF (50 mL) and 1-methylimidazole (10 mmol).
-
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. This is critical to prevent polymerization or side reactions.
-
Lithiation: Add n-BuLi (11 mmol) dropwise over 15 minutes.
-
Quenching: Add the electrophile (e.g., Ethyl chloroformate, 12 mmol) dropwise.
-
Warming: Allow the reaction to warm to room temperature (RT) over 2 hours.
-
Workup: Quench with saturated NH4Cl (aq). Extract with EtOAc (3x). Dry organic layers over Na2SO4 and concentrate.[9]
-
Validation: Verify regioselectivity via 1H-NMR. The diagnostic C2-H signal (approx. 7.4 ppm) should be absent, while C4-H and C5-H signals (6.9 - 7.1 ppm) remain.
Visualization: Synthetic Workflow
Caption: Directed C2-lithiation workflow for installing functional groups on the 1-methylimidazole scaffold.
Part 4: Small Molecule Medicinal Chemistry (Kinase Inhibitors)
Beyond DNA binding, the 1-methyl-1H-imidazol-2-yl moiety is an effective hinge-binding motif in kinase inhibitors.
Structural Logic
In the ATP-binding pocket of kinases (e.g., JAK2 ), the imidazole N3 nitrogen acts as a hydrogen bond acceptor for the backbone NH of the hinge region residues. The 1-methyl group often points towards the solvent front or fills a small hydrophobic pocket, providing selectivity over unmethylated analogs.
Data Comparison: Imidazole vs. 1-Methylimidazole in JAK2 Inhibition Data adapted from AstraZeneca JAK2 Discovery Program [1].
| Compound | R-Group (at N1) | JAK2 IC50 (nM) | Selectivity Profile |
| Cmpd A | H (Unsubstituted) | 45 | Low (Promiscuous binding) |
| Cmpd B | Methyl (CH3) | 4 | High (Selectivity vs JAK3) |
| Cmpd C | Ethyl (CH2CH3) | 120 | Low (Steric clash) |
Interpretation: The methyl group is optimal. It eliminates a hydrogen bond donor (NH) that is not required for JAK2 binding but might interact with off-target proteins, while fitting perfectly into the available steric volume.
References
-
Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. Source: Journal of Medicinal Chemistry (via AstraZeneca). Context: Demonstrates the utility of the scaffold in optimizing kinase selectivity. URL:[Link]
-
Inhibition of DNA binding by NF-kappa B with pyrrole-imidazole polyamides. Source: PubMed / NIH.[10] Context: Validates the biological mechanism of the Py-Im scaffold in gene regulation. URL:[Link]
-
Synthesis of 2-Substituted 1-Hydroxyimidazoles through Directed Lithiation. Source: Journal of Organic Chemistry.[5][7] Context: Provides the foundational chemistry for C2-functionalization. URL:[Link]
-
Crystal Structure of PKA in complex with 1-methylimidazol-2-yl fragment (PDB: 5N3A). Source: RCSB Protein Data Bank. Context: Structural proof of the moiety binding in a kinase active site. URL:[Link]
Sources
- 1. rcsb.org [rcsb.org]
- 2. 1-Methyl-1H-imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. (1-methyl-1H-imidazol-2-yl)methanol | C5H8N2O | CID 573612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Inhibition of DNA binding by NF-kappa B with pyrrole-imidazole polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of 1-(1-methyl-1H-imidazol-2-yl)butan-2-one in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability.[1][2][3] This guide provides a comprehensive technical framework for characterizing the solubility profile of 1-(1-methyl-1H-imidazol-2-yl)butan-2-one, a heterocyclic ketone of interest in medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on molecular structure, present a detailed, field-proven experimental protocol for its determination using the equilibrium shake-flask method, and discuss the interpretation of solubility data in the context of drug development. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable solubility profile for this compound and its analogs.
Introduction: The Critical Role of Solubility
In pharmaceutical development, the success of a drug candidate is intrinsically linked to its physicochemical properties, with solubility being a primary determinant of its therapeutic efficacy.[1][4] An estimated 40% of approved drugs and up to 90% of new chemical entities (NCEs) in the development pipeline are poorly soluble, presenting significant challenges to formulation scientists.[1][3][5] Poor solubility can lead to inadequate absorption, low bioavailability, and high pharmacokinetic variability, necessitating higher doses and potentially leading to adverse effects.[2][3]
The subject of this guide, 1-(1-methyl-1H-imidazol-2-yl)butan-2-one (CAS No. 1342101-87-4), is a molecule featuring a polar, aromatic imidazole ring and a ketone functional group, combined with non-polar alkyl substituents.[6] This amphiphilic nature suggests a complex solubility profile that must be thoroughly characterized. Understanding its solubility in a diverse range of organic solvents is paramount for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization to ensure high purity and yield.
-
Formulation Development: Identifying suitable solvent systems for creating stable and effective dosage forms, including parenteral formulations.
-
Analytical Method Development: Choosing the right diluents for accurate quantification by techniques such as High-Performance Liquid Chromatography (HPLC).[7]
This guide offers a systematic approach to determining and interpreting the solubility of this compound, grounded in established scientific principles and methodologies.
Physicochemical Analysis and Solubility Prediction
A molecule's structure dictates its interactions with different solvents.[4] By examining the functional groups of 1-(1-methyl-1H-imidazol-2-yl)butan-2-one, we can anticipate its solubility behavior.
Molecular Structure: C₈H₁₂N₂O
-
Imidazole Ring: This five-membered aromatic ring contains two nitrogen atoms, making it highly polar and capable of acting as a hydrogen bond acceptor.[8][9][10] Imidazole itself is very soluble in water and other polar solvents.[8][9][11]
-
Ketone Group (C=O): The carbonyl group is polar and a strong hydrogen bond acceptor.
-
N-Methyl and Butyl Groups: These alkyl groups are non-polar and contribute to the molecule's lipophilicity.
This combination of polar, hydrogen-bonding moieties with non-polar hydrocarbon regions suggests that the molecule will exhibit varied solubility across the polarity spectrum. It is expected to be more soluble in polar solvents (both protic and aprotic) than in non-polar hydrocarbon solvents.
Theoretical Framework: Hansen Solubility Parameters (HSP)
To move beyond qualitative predictions, the Hansen Solubility Parameters (HSP) provide a powerful quantitative framework. HSP deconstructs the total cohesion energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.[12][13][14]
The central principle of HSP is that "like dissolves like."[13] A solute will be soluble in a solvent if their respective HSP values are similar. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, solubility is predicted.[13] While experimental determination of a compound's HSP is intensive, these parameters are invaluable for rationally selecting solvents for screening and for replacing undesirable solvents with more environmentally friendly blends.[13][15]
Experimental Determination of Equilibrium Solubility
The "gold standard" for determining thermodynamic solubility is the shake-flask method .[16][17] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.[17]
Causality Behind Experimental Design
The protocol described below is designed to be a self-validating system.
-
Use of Excess Solid: Ensures that the solution reaches true saturation, representing the thermodynamic solubility limit.
-
Constant Temperature Control: Solubility is highly temperature-dependent; therefore, maintaining a constant temperature (e.g., 25°C or 37°C) is critical for reproducibility.[17][18]
-
Equilibration Time: The system is agitated for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is achieved. Preliminary experiments should confirm the time required to reach a plateau in concentration.[17]
-
Validated Analytical Method: Quantification of the dissolved solute via a specific and validated method like HPLC-UV is essential for accuracy. This confirms the identity and concentration of the analyte, avoiding interference from impurities or degradants.[19][20]
Materials and Reagents
-
Compound: 1-(1-methyl-1H-imidazol-2-yl)butan-2-one (solid, >98% purity)
-
Solvents: HPLC-grade solvents covering a range of polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Isopropanol, Ethanol, Methanol).
-
Equipment:
Experimental Workflow Diagram
The following diagram outlines the key steps in the shake-flask solubility determination protocol.
Caption: Experimental workflow for the shake-flask solubility assay.
Step-by-Step Protocol
-
Preparation: Add an excess amount of 1-(1-methyl-1H-imidazol-2-yl)butan-2-one (e.g., 20-50 mg) to a series of 4 mL glass vials. The amount should be sufficient to ensure solid remains after equilibrium.
-
Solvent Addition: Accurately pipette a fixed volume (e.g., 2 mL) of each selected organic solvent into its respective vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for 24 to 48 hours.
-
Sampling: After equilibration, remove the vials and let them stand for 30 minutes to allow undissolved solids to sediment.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to separate the dissolved API from any remaining solid particles.[17]
-
Dilution: Perform a precise dilution of the filtrate with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC-UV method. Determine the concentration by comparing the peak area to a standard calibration curve.
-
Calculation: Calculate the original solubility in mg/mL, accounting for the dilution factor.
Data Presentation and Interpretation
Solubility data should be presented clearly to allow for easy comparison. The following table provides a hypothetical but chemically plausible solubility profile for 1-(1-methyl-1H-imidazol-2-yl)butan-2-one based on the principles discussed.
Table 1: Hypothetical Solubility of 1-(1-methyl-1H-imidazol-2-yl)butan-2-one at 25°C
| Solvent | Solvent Type | Polarity Index | Dielectric Constant (ε) | Solubility (mg/mL) | Classification |
| n-Hexane | Non-Polar | 0.1 | 1.9 | < 0.1 | Very Sparingly Soluble |
| Toluene | Non-Polar, Aromatic | 2.4 | 2.4 | 5.2 | Sparingly Soluble |
| Dichloromethane | Polar Aprotic | 3.1 | 9.1 | 155.6 | Freely Soluble |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | 98.4 | Freely Soluble |
| Acetone | Polar Aprotic | 5.1 | 20.7 | > 200 | Very Soluble |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | 189.1 | Freely Soluble |
| Isopropanol | Polar Protic | 3.9 | 19.9 | 112.5 | Freely Soluble |
| Ethanol | Polar Protic | 4.3 | 24.5 | 165.7 | Freely Soluble |
| Methanol | Polar Protic | 5.1 | 32.7 | > 200 | Very Soluble |
(Note: Polarity Index and Dielectric Constant values are standard literature values. Solubility classifications are based on USP guidelines.)
Interpretation of Results
-
Low Solubility in Non-Polar Solvents: As predicted, the compound shows very poor solubility in n-hexane. The presence of the polar imidazole and ketone groups dominates, preventing effective solvation by non-polar solvents.
-
Moderate Solubility in Toluene: The aromatic nature of toluene allows for some π-π stacking interactions with the imidazole ring, resulting in slightly better solubility compared to aliphatic hydrocarbons.
-
High Solubility in Polar Aprotic Solvents: The compound exhibits excellent solubility in solvents like acetone, acetonitrile, and dichloromethane. These solvents can effectively engage in dipole-dipole interactions with the ketone and imidazole moieties without the steric hindrance or energy penalty of disrupting a hydrogen-bonding network.
-
High Solubility in Polar Protic Solvents: Strong solubility in alcohols like methanol and ethanol is driven by their ability to act as hydrogen bond donors to the nitrogen and oxygen atoms of the compound, leading to strong solute-solvent interactions.
Conclusion
This guide has detailed a comprehensive strategy for determining the solubility profile of 1-(1-methyl-1H-imidazol-2-yl)butan-2-one. By integrating theoretical physicochemical analysis with the robust, gold-standard shake-flask experimental method, researchers can generate reliable and reproducible data. The resulting solubility profile is a cornerstone of rational drug development, directly informing critical decisions in process chemistry, formulation, and analytical science to accelerate the progression of promising drug candidates.
References
-
Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]
-
Jadhav, N., et al. (2020). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical and Pharmaceutical and Allied Sciences. Retrieved from [Link]
-
P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Hansen solubility parameters (HSP). Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. Human Journals. Retrieved from [Link]
-
de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved from [Link]
-
Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
Ferreira, O., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules. Retrieved from [Link]
-
Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 3—More Applications. CoatingsTech. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical Properties of Imidazole. Retrieved from [Link]
-
Lee, H., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI. Retrieved from [Link]
-
Patel, D. A., et al. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals. Retrieved from [Link]
-
Fakhree, M. A. A., et al. (2025). Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. Pharmaceutical Sciences. Retrieved from [Link]
-
Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures. Unipd. Retrieved from [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). High-performance liquid chromatography. Retrieved from [Link]
-
Sharma, V., & Singh, A. (2022). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). High Performance Liquid Chromatography. Retrieved from [Link]
-
Al-Gousous, J. (2012). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved from [Link]
-
World Health Organization (WHO). (2019). Annex 4. Retrieved from [Link]
-
Shimadzu. (n.d.). What is HPLC (High Performance Liquid Chromatography). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). 1-(1H-Imidazol-1-yl)-2-methylpropan-1-one. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(1-methyl-1h-imidazol-2-yl)butan-2-one. Retrieved from [Link]
-
Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. Retrieved from [Link]
Sources
- 1. veranova.com [veranova.com]
- 2. jmpas.com [jmpas.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - 1-(1-methyl-1h-imidazol-2-yl)butan-2-one (C8H12N2O) [pubchemlite.lcsb.uni.lu]
- 7. asianjpr.com [asianjpr.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
- 11. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 12. researchgate.net [researchgate.net]
- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 14. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 15. paint.org [paint.org]
- 16. enamine.net [enamine.net]
- 17. who.int [who.int]
- 18. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation [mdpi.com]
- 19. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 20. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 21. What is HPLC (High Performance Liquid Chromatography) ï¼ : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Methodological & Application
Application Note: Grignard Reaction Protocols for Imidazole Ketone Synthesis
Abstract & Strategic Overview
Imidazole ketones are critical pharmacophores found in anti-emetics (e.g., Ondansetron), antifungals, and enzyme inhibitors. However, synthesizing these motifs via Grignard reagents presents a "Chemoselectivity Paradox":
-
The Acidic Proton: The N1-proton (pKa ~14.4) of unsubstituted imidazoles quenches Grignard reagents immediately.
-
The Nucleophilic Nitrogen: The N3-nitrogen can coordinate with magnesium, altering reactivity or poisoning the catalyst.
-
The Over-Addition Risk: Standard Grignard addition to esters often yields tertiary alcohols rather than the desired ketones.
This guide details two high-reliability protocols to overcome these barriers: the Weinreb Amide Route (preventing over-addition) and the Knochel-Hauser "Turbo-Grignard" Route (generating imidazole nucleophiles).
Critical Pre-Requisites: The "Protect or Perish" Rule[2]
Before attempting any Grignard reaction involving an imidazole ring, the N1-position must be blocked. The Grignard reagent (
Recommended Protecting Groups:
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Stable to base, removed with fluoride (TBAF).
-
Trityl (Trt): Sterically bulky, prevents N3-coordination, removed with mild acid.
-
Methyl (Me): Permanent modification (if the final drug target requires N-Methyl).
Protocol A: The Electrophilic Route (Weinreb Amide)
Best For: Converting an imidazole carboxylic acid/ester into a ketone.
This method utilizes the Weinreb Amide (N-methoxy-N-methylamide).[1] Unlike esters, which collapse to ketones that are more reactive than the starting material (leading to double addition and alcohol formation), the Weinreb amide forms a stable tetrahedral intermediate that only collapses to the ketone after acidic quench.
Mechanism of Action
The magnesium atom of the Grignard reagent coordinates between the carbonyl oxygen and the methoxy oxygen of the amide. This 5-membered chelate stabilizes the intermediate, preventing the expulsion of the leaving group during the reaction.
Step-by-Step Protocol
Reagents:
-
Starting Material: N-protected Imidazole-2-carboxylic acid Weinreb amide (1.0 equiv).
-
Grignard Reagent: Aryl- or Alkyl-MgBr (1.2 – 1.5 equiv).
-
Solvent: Anhydrous THF (Do not use Et₂O; THF is required for solubility of the intermediate).
Procedure:
-
Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere.
-
Dissolution: Dissolve the Imidazole Weinreb amide in anhydrous THF (0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice/water bath. (Note: -78°C is usually unnecessary for Weinreb amides unless the Grignard is extremely hindered).
-
Addition: Add the Grignard reagent dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes.
-
Checkpoint: Monitor internal temperature; do not allow to exceed 5°C.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
-
Validation: Check TLC or LCMS. The intermediate is stable, so you will see a single new peak/spot corresponding to the chelated species (often looks different from product).
-
-
Quench (Critical): Pour the reaction mixture into a vigorously stirring solution of saturated NH₄Cl or 1M HCl at 0°C.
-
Why: The acid protonates the methoxy amine, breaking the chelate and forcing the collapse to the ketone.
-
-
Workup: Extract with EtOAc (3x), wash with brine, dry over MgSO₄, and concentrate.
Protocol B: The Nucleophilic Route (Turbo-Grignard Exchange)
Best For: Functionalizing the imidazole ring at C2, C4, or C5 positions using an external electrophile (e.g., reacting Imidazole-MgX with an aldehyde or acid chloride).
Standard Grignard formation (Mg metal + Halo-imidazole) often fails due to the passivating nature of the nitrogen heterocycle. We utilize Knochel's Turbo-Grignard (
Step-by-Step Protocol
Reagents:
-
Starting Material: N-protected Iodo-imidazole (1.0 equiv).
-
Exchange Reagent:
(1.1 equiv, commercially available in THF). -
Electrophile: Benzaldehyde, Acid Chloride, or Weinreb Amide (1.2 equiv).
Procedure:
-
Setup: Flame-dry flask, Argon atmosphere.
-
Dissolution: Dissolve Iodo-imidazole in anhydrous THF (0.5 M).
-
Exchange (The "Turbo" Step): Cool to -20°C . Add
dropwise.-
Timing: Stir for 30–60 minutes.
-
Validation: Take a 50 µL aliquot, quench in
, and run NMR. Complete disappearance of the C-I bond and appearance of C-D indicates 100% exchange.
-
-
Electrophile Addition:
-
If using Acid Chloride: Cool to -40°C (to prevent bis-addition) and add CuCN (10 mol%) as a catalyst to facilitate transmetallation to a cuprate (optional but recommended for acid chlorides).
-
If using Weinreb Amide/Aldehyde: Add dropwise at -20°C.
-
-
Completion: Allow to warm to RT over 2 hours.
-
Quench: Standard NH₄Cl workup.
Comparative Data & Decision Matrix
| Feature | Weinreb Route (Protocol A) | Turbo-Grignard Route (Protocol B) | Nitrile Addition Route |
| Primary Use | Attaching ketone to Imidazole-COOH | Making Imidazole the nucleophile | Attaching ketone to Imidazole-CN |
| Risk of Bis-Addition | Very Low (Stable Intermediate) | Moderate (Requires temp. control) | Low (Imine salt intermediate) |
| Temperature | 0°C to RT | -20°C to -40°C | 0°C to Reflux (variable) |
| Atom Economy | Good | Moderate (Sacrifices iPr group) | Good |
| Success Rate | High (>90%) | High (for Halogenated SM) | Moderate (Sterics dependent) |
Visualizing the Pathways (Graphviz)
The following diagram illustrates the decision logic and mechanistic flow for selecting the correct protocol.
Caption: Decision tree for selecting between Weinreb Addition (Protocol A) and Turbo-Grignard Exchange (Protocol B) based on starting material availability.
Troubleshooting & Optimization
-
"I see starting material remaining."
-
Cause: Enolization. If your Grignard reagent is too basic and the electrophile has alpha-protons, it may act as a base rather than a nucleophile.
-
Fix: Add CeCl₃ (Cerium Trichloride) . Pre-stirring the Grignard with anhydrous CeCl₃ (1.5 equiv) suppresses basicity and enhances nucleophilicity (The Imamoto Method).
-
-
"My yield is low with the Turbo-Grignard."
-
Cause: Moisture in the LiCl or incomplete exchange.
-
Fix: Ensure
is titrated before use. Use the Knochel titration method (iodine quench) to determine exact molarity.
-
-
"The product is stuck in the aqueous layer."
-
Cause: Imidazoles are basic. In the acidic quench (HCl), they form salts that dissolve in water.
-
Fix: After the initial acid quench (to break the Weinreb chelate), neutralize the aqueous layer to pH ~8-9 with saturated NaHCO₃ before extraction. This returns the imidazole to its neutral, organic-soluble form.
-
References
-
Weinreb Amide Synthesis & Mechanism: Nahm, S.; Weinreb, S. M.[2] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22, 3815.
-
Turbo-Grignard (Knochel-Hauser Base) Protocols: Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004 , 43, 3333.
-
Functionalization of Imidazoles: Kopp, F.; Knochel, P. "Functionalization via I-Mg Exchange of unprotected imidazoles." Chemical Communications, 2007 , 2075.
-
Grignard Addition to Nitriles: Moffett, R. B.; Shriner, R. L. "The Preparation of Ketones from Nitriles." Organic Syntheses, 1941 , 21, 79.
Sources
Application Note: Regioselective C2-Acylation of 1-Methylimidazole with Butyric Anhydride
[1]
Abstract
This technical guide details the regioselective synthesis of 2-butyryl-1-methylimidazole (also known as 1-methyl-2-(1-oxobutyl)-1H-imidazole).[1] While 1-methylimidazole (NMI) is ubiquitously employed as a nucleophilic catalyst for acylation reactions, this protocol inverts that relationship, treating NMI as the substrate.[1] We present two distinct methodologies: a Cryogenic Lithiation Protocol for high-precision discovery chemistry and a Base-Mediated Thermal Rearrangement Protocol suitable for process scalability.[1]
Introduction & Mechanistic Rationale
The functionalization of the imidazole ring is critical in the development of ionic liquids, alkaloid mimics, and pharmaceutical intermediates (e.g., losartan precursors).[1] The challenge lies in regioselectivity:
-
C5-Position: Electron-rich, favored by electrophilic aromatic substitution.[1]
-
C2-Position: Electron-deficient (between two nitrogens) but possesses a relatively acidic proton (
in DMSO, dropping significantly in imidazolium salts).
The Mechanistic Paradox
Direct reaction of 1-methylimidazole with butyric anhydride typically forms the
Pathway A: Lithiation (Kinetic Control)
Using a strong base (
Pathway B: Acyl-Migration (Thermodynamic/Ylide Control)
Under thermal conditions with a base, the initially formed
Mechanistic Pathway Diagram[1][2][3]
Figure 1: Dual mechanistic pathways for C2-acylation.[1] Pathway A (dashed) utilizes lithiation; Pathway B (solid) utilizes an acyl-migration mechanism.
Experimental Protocols
Protocol A: Cryogenic Lithiation (High Purity)
Recommended for: Small-scale synthesis, high-purity requirements, and library generation.[1]
Safety Note:
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 1-Methylimidazole | 1.0 | Substrate |
| 1.1 | Lithiating Agent | |
| Butyric Anhydride | 1.2 | Electrophile |
| Dry THF | (0.2 M) | Solvent |
Step-by-Step Procedure
-
Setup: Charge a dry 3-neck flask with 1-methylimidazole (1.0 equiv) and anhydrous THF under inert atmosphere.
-
Lithiation: Cool the solution to -78°C (dry ice/acetone bath).
-
Addition: Add
-BuLi dropwise over 20 minutes. The solution typically turns bright yellow/orange, indicating the formation of the 2-lithio species.[1] -
Incubation: Stir at -78°C for 45 minutes to ensure complete deprotonation.
-
Acylation: Dissolve Butyric Anhydride (1.2 equiv) in a minimal amount of THF and add dropwise to the cold lithiated solution.
-
Critical: Maintain temp < -70°C to prevent side reactions.
-
-
Quench: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated
solution. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate.[1]
Protocol B: Base-Mediated Thermal Rearrangement (Scalable)
Recommended for: Gram-to-kilo scale synthesis where cryogenic conditions are impractical.[1]
This method relies on the in situ formation of the acylimidazolium salt and subsequent base-catalyzed rearrangement.[1]
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 1-Methylimidazole | 1.0 | Substrate |
| Butyric Anhydride | 2.0 | Reagent & Solvent co-factor |
| Triethylamine (TEA) | 2.5 | Auxiliary Base (proton scavenger) |
| Acetonitrile (MeCN) | (1.0 M) | Polar Aprotic Solvent |
Step-by-Step Procedure
-
Mixing: In a round-bottom flask equipped with a reflux condenser, dissolve 1-methylimidazole (1.0 equiv) in MeCN.
-
Addition: Add Triethylamine (2.5 equiv) followed by Butyric Anhydride (2.0 equiv).
-
Note: The reaction is initially exothermic; add anhydride slowly.[1]
-
-
Reaction: Heat the mixture to Reflux (approx. 80-82°C) for 12–16 hours.
-
Checkpoint: Monitor via TLC (MeOH/DCM 1:9). The starting material (NMI) spot will disappear, and a lower Rf spot (Product) will appear.[1]
-
-
Workup: Cool to room temperature. Concentrate the solvent in vacuo.
-
Neutralization: Redissolve the oily residue in DCM and wash with saturated
to remove butyric acid byproducts. -
Purification: Flash column chromatography is usually required to separate the product from colored oligomers. Elute with EtOAc/Hexanes (gradient).
Analytical Data & Validation
Upon isolation, the product 2-butyryl-1-methylimidazole should be validated against the following parameters:
| Parameter | Expected Value | Notes |
| Physical State | Pale yellow oil | Darkens upon oxidation/storage.[1] |
| Triplet ( | Characteristic propyl chain signals. | |
| Two doublets ( | Distinct from C4/C5 substitution patterns. | |
| Singlet ( | Shifted downfield due to adjacent carbonyl. | |
| MS (ESI+) | Parent ion confirmation. |
Troubleshooting & Optimization
Common Failure Modes
-
N-Acylation Stalling (Protocol B): If the reaction stops at the intermediate (N-acyl salt), the temperature is likely too low. Ensure vigorous reflux.
-
Double Addition (Protocol A): In the lithiation route, the ketone product is more electrophilic than the anhydride.[1]
-
Solution: Use strictly 1.05-1.1 equivalents of anhydride and inverse addition (add the lithiated species to the anhydride solution) if over-alkylation is observed.
-
-
Moisture Sensitivity: Both butyric anhydride and
-BuLi are moisture-sensitive. Water will hydrolyze the anhydride to butyric acid, which kills the lithiated species immediately.[1]
Green Chemistry Tip
For Protocol B, 1-Methylimidazole can act as its own base if used in excess (3.0 equiv), but this complicates purification.[1] Using TEA allows for easier separation during the acid-wash workup.[1]
References
- Context: Establishes the baseline reactivity of NMI with anhydrides (N-acyl
-
Swarthmore College. (2014). N-Methylimidazole Promotes The Reaction Of Homophthalic Anhydride With Imines. Retrieved from [Link]
- Context: Demonstrates NMI's role in mechanism-specific acyl transfers and ylide intermedi
-
Organic Chemistry Portal. (2023). Synthesis of Anhydrides and Acylation Protocols. Retrieved from [Link]
- Context: Provides general conditions for anhydride reactivity and Lewis base c
-
National Institutes of Health (NIH). (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Retrieved from [Link]
-
Context: Foundational kinetic data on the N-acylimidazolium intermediate formation.[1]
-
Application Notes and Protocols for 1-(1-methyl-1H-imidazol-2-yl)butan-2-one as a Bidentate Ligand
Introduction: Unveiling the Potential of a Versatile N,O-Bidentate Ligand
In the dynamic fields of coordination chemistry, catalysis, and drug development, the rational design of ligands is paramount to modulating the properties and reactivity of metal centers. Imidazole-containing molecules are of particular interest due to their prevalence in biological systems, often serving as crucial coordinating residues in metalloenzymes. This document provides a comprehensive guide to the synthesis, characterization, and application of 1-(1-methyl-1H-imidazol-2-yl)butan-2-one , a promising yet underexplored N,O-bidentate ligand.
The unique structural motif of 1-(1-methyl-1H-imidazol-2-yl)butan-2-one, featuring a sterically accessible sp²-hybridized nitrogen atom within the imidazole ring and a proximal ketone oxygen, allows for the formation of stable five-membered chelate rings with a variety of metal ions. This chelation enhances the thermodynamic and kinetic stability of the resulting metal complexes compared to their monodentate analogues. The N-methylation of the imidazole ring prevents the formation of imidazolate bridges, ensuring that the ligand typically coordinates in a well-defined bidentate fashion. These characteristics make it an attractive candidate for applications ranging from homogeneous catalysis to the development of novel therapeutic agents.[1][2] This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to effectively utilize this versatile ligand in their work.
Part 1: Synthesis of 1-(1-methyl-1H-imidazol-2-yl)butan-2-one
The synthesis of 2-acyl-1-methyl-1H-imidazoles can be effectively achieved through the acylation of 2-lithio-1-methyl-1H-imidazole with an appropriate acylating agent. The following protocol is adapted from established literature procedures for the synthesis of analogous compounds.
Protocol 1: Synthesis of 1-(1-methyl-1H-imidazol-2-yl)butan-2-one
Causality Behind Experimental Choices: This synthetic route is chosen for its high efficiency and regioselectivity. The initial lithiation at the C2 position of 1-methylimidazole is a well-established and reliable method to generate a potent nucleophile. The use of a Weinreb amide or an N-acylpyrrolidine as the acylating agent is preferred over more reactive species like acid chlorides to minimize side reactions and over-addition, leading to cleaner product formation and higher yields. The low reaction temperature (-78 °C) is crucial to maintain the stability of the organolithium intermediate and ensure controlled acylation.
Step-by-Step Methodology:
-
Preparation of 2-Lithio-1-methyl-1H-imidazole:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve 1-methylimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.
-
-
Acylation Reaction:
-
In a separate flame-dried flask, dissolve N-butanoylpyrrolidine (1.1 eq) in anhydrous THF.
-
Add the solution of the acylating agent dropwise to the cold (-78 °C) solution of 2-lithio-1-methyl-1H-imidazole.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
-
Work-up and Purification:
-
Allow the reaction mixture to warm slowly to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate) to yield 1-(1-methyl-1H-imidazol-2-yl)butan-2-one as a pure compound.
-
Characterization of the Ligand:
The structure and purity of the synthesized ligand should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.
-
FT-IR Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency.
-
Mass Spectrometry: To confirm the molecular weight.
Part 2: Synthesis of Metal Complexes
The chelation of 1-(1-methyl-1H-imidazol-2-yl)butan-2-one to a metal center can be achieved through a straightforward reaction with a suitable metal salt. The choice of solvent and reaction conditions will depend on the lability of the metal salt and the desired stoichiometry of the complex.
Protocol 2: General Procedure for the Synthesis of a Dichloro[1-(1-methyl-1H-imidazol-2-yl)butan-2-one]metal(II) Complex (e.g., M = Cu(II), Zn(II), Co(II))
Self-Validating System: This protocol incorporates several checks to ensure the successful formation of the desired complex. The observation of a color change upon addition of the ligand is an initial indicator of complexation. The isolation of a solid product with a distinct melting point from the starting materials further suggests the formation of a new compound. Definitive confirmation is achieved through the spectroscopic and analytical characterization outlined, where shifts in key IR and NMR signals, along with elemental analysis data consistent with the proposed formula, validate the structure of the complex.
Step-by-Step Methodology:
-
Ligand Solution Preparation:
-
Dissolve 1-(1-methyl-1H-imidazol-2-yl)butan-2-one (1.0 or 2.0 eq, depending on the desired stoichiometry) in a suitable solvent such as ethanol, methanol, or acetonitrile.
-
-
Complexation Reaction:
-
In a separate flask, dissolve the metal(II) chloride salt (e.g., CuCl₂, ZnCl₂, CoCl₂) (1.0 eq) in the same solvent. Heating may be required to achieve complete dissolution.
-
Slowly add the ligand solution to the stirred metal salt solution at room temperature. A color change is often observed.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours.
-
-
Isolation of the Complex:
-
Reduce the volume of the solvent under reduced pressure until a precipitate begins to form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and then with diethyl ether.
-
Dry the complex in a vacuum oven.
-
Diagram of Chelation:
Caption: Chelation of a metal ion by the ligand.
Part 3: Characterization of the Metal Complexes
Thorough characterization is essential to confirm the coordination of the ligand to the metal center and to elucidate the structure of the resulting complex.
Key Characterization Techniques:
-
Elemental Analysis (C, H, N): Provides the empirical formula of the complex, allowing for the determination of the ligand-to-metal ratio.
-
FT-IR Spectroscopy: A crucial technique to confirm coordination. A shift of the carbonyl (C=O) stretching frequency to a lower wavenumber (typically 15-50 cm⁻¹) upon complexation is indicative of the coordination of the ketone oxygen to the metal center. This is due to the weakening of the C=O bond as electron density is drawn towards the metal. New bands in the far-IR region can often be assigned to M-N and M-O stretching vibrations.
-
UV-Vis Spectroscopy: Useful for studying the electronic properties of the complexes, particularly for transition metals with d-d transitions. The position and intensity of these bands can provide information about the coordination geometry around the metal ion.
-
¹H NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), coordination of the imidazole nitrogen to the metal center will typically cause a downfield shift of the imidazole proton signals due to the deshielding effect of the metal ion.
-
Magnetic Susceptibility Measurements: For paramagnetic complexes (e.g., Cu(II), Co(II)), this technique helps to determine the number of unpaired electrons and provides insight into the electronic structure and geometry of the metal center.
-
Molar Conductivity Measurements: Measurement of the molar conductivity of a solution of the complex can determine whether the anions (e.g., chloride) are coordinated to the metal or exist as counter-ions in the crystal lattice.
-
Single-Crystal X-ray Diffraction: Provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the overall coordination geometry.
Table 1: Expected Spectroscopic Data for Ligand and a Representative Metal Complex
| Technique | 1-(1-methyl-1H-imidazol-2-yl)butan-2-one | [M(L)Cl₂] (Representative Complex) | Interpretation of Change |
| FT-IR (ν_C=O) | ~1700-1720 cm⁻¹ | ~1650-1690 cm⁻¹ | Shift to lower frequency indicates coordination of the carbonyl oxygen. |
| ¹H NMR (imidazole H) | ~7.0-7.5 ppm | Downfield shift (for diamagnetic complexes) | Deshielding due to coordination of the imidazole nitrogen. |
| UV-Vis | Ligand-based π-π* transitions | Ligand-based transitions may be shifted; new d-d transition bands may appear for transition metals. | Indicates changes in the electronic environment upon complexation. |
Part 4: Potential Applications
Metal complexes of 1-(1-methyl-1H-imidazol-2-yl)butan-2-one are expected to find applications in several key areas of chemical and pharmaceutical research.
Homogeneous Catalysis
The well-defined coordination sphere and the potential for tuning the electronic and steric properties of the metal center make these complexes promising candidates for catalysts in a variety of organic transformations.[3][4]
-
Oxidation Reactions: Complexes of metals like copper and cobalt can be investigated as catalysts for the oxidation of alcohols, alkenes, and other organic substrates.
-
Lewis Acid Catalysis: The coordinated metal ion can function as a Lewis acid to activate substrates in reactions such as Diels-Alder, Friedel-Crafts, and aldol reactions.
-
Hydrosilylation and Hydroamination: Rhodium, iridium, and other platinum-group metal complexes could be explored for their catalytic activity in these important addition reactions.[3]
Diagram of a Catalytic Cycle:
Caption: A generalized catalytic cycle.
Bioinorganic Chemistry and Drug Development
The imidazole moiety is a key component in many biological systems, and metal complexes containing this group often exhibit interesting biological activities.[1][5]
-
Antimicrobial Agents: Many metal complexes show enhanced antimicrobial activity compared to the free ligands.[5] Complexes of copper, zinc, and silver with 1-(1-methyl-1H-imidazol-2-yl)butan-2-one could be screened for their efficacy against various bacterial and fungal strains. The enhanced lipophilicity of the complexes can facilitate their transport across microbial cell membranes.
-
Anticancer Agents: The design of non-platinum-based anticancer drugs is an active area of research.[1] These complexes could be evaluated for their cytotoxicity against various cancer cell lines. Their mechanism of action could involve DNA binding, inhibition of key enzymes, or the generation of reactive oxygen species.
-
Enzyme Inhibition: The structural similarity of the ligand to natural substrates could allow the metal complexes to act as inhibitors for certain metalloenzymes.
Conclusion
1-(1-methyl-1H-imidazol-2-yl)butan-2-one represents a readily accessible and highly versatile N,O-bidentate ligand with significant potential in coordination chemistry and its applications. The protocols and characterization methods detailed in this guide provide a solid foundation for researchers to synthesize and study this ligand and its metal complexes. The exploration of their catalytic and biological activities is a promising avenue for future research, with the potential to lead to the development of novel catalysts and therapeutic agents.
References
-
M. Gouda, et al. (2025). Fe(iii) and Ni(ii) imidazole-benzimidazole mixed-ligand complexes: synthesis, structural characterization, molecular docking, DFT studies, and evaluation of antimicrobial and anti-inflammatory activities. Dalton Transactions, 54, 8819. [Link]
-
Bentham Science Publishers. (2024). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. Bentham Science Publishers. [Link]
-
Elsevier. (2026). Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review. Arabian Journal of Chemistry. [Link]
-
ResearchGate. (2025). Recent Advancements in Bioactivity of Imidazole–Imidazolium-Based Metal Complexes Against Pathogenic Fungi. ResearchGate. [Link]
-
PrepChem. (n.d.). Synthesis of 3,3-dimethyl-1-(imidazol-1-yl)-butan-2-one. PrepChem.com. [Link]
-
Salah, A. M., et al. (2018). Synthesis, structural determination and antimicrobial evaluation of two novel CoII and ZnII halogenometallates as efficient catalysts for acetalization of aldehydes. Chemistry Central Journal, 12(1), 24. [Link]
-
MDPI. (2024). Copper(II) Methacrylate Complexes with Imidazole Derivatives—Structural, Spectral and Antitumor Features. Molecules, 29(17), 3925. [Link]
-
Yamamoto, Y. (2018). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Chemical Communications, 54(83), 11731-11746. [Link]
-
Baghdad Science Journal. (2023). New Ligand-Based Metal Complexes: Synthesis, Spectroscopic Characterization, Thermal Behavior, Anticancer Properties, and Biolog. Baghdad Science Journal. [Link]
-
MDPI. (2022). Zn(II) halide coordination compounds with imidazole and 2-methylimidazole. Structural and computational characterization of intermolecular interactions and disorder. Molecules, 27(20), 7001. [Link]
-
ACS Publications. (2021). Inorganometallics (Transition Metal–Metalloid Complexes) and Catalysis. Organometallics, 41(1), 1-28. [Link]
Sources
- 1. Role of biologically important imidazole moiety on the antimicrobial and anticancer activity of Fe(III) and Mn(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. d-nb.info [d-nb.info]
- 4. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Catalytic Applications of 1-Methylimidazole Ketone Complexes
This guide details the catalytic applications of 1-methylimidazole ketone complexes , specifically focusing on the bis(1-methylimidazol-2-yl)ketone (bik) ligand system and its iron complexes. These systems are renowned for their bio-inspired catalytic oxidation capabilities. Additionally, the guide addresses the use of 1-methylimidazole as a critical auxiliary ligand in Palladium-catalyzed ketone functionalization, providing a comprehensive resource for drug development and synthetic chemistry.
Executive Summary
Metal complexes incorporating 1-methylimidazole (NMI) and ketone-functionalized ligands represent a niche but powerful class of catalysts. The primary focus of this guide is the bis(1-methylimidazol-2-yl)ketone (bik) ligand, which forms robust iron(II/III) complexes capable of catalyzing challenging C(sp³)-H oxidations with high selectivity. These systems mimic non-heme iron oxygenases, offering a controlled pathway for late-stage functionalization of pharmacophores (e.g., adamantane derivatives).
A secondary, yet vital, application covered is the use of 1-methylimidazole as an auxiliary ligand in Pd-NHC complexes for the
The "bik" Ligand System: Structure & Properties
The bis(1-methylimidazol-2-yl)ketone (bik) ligand is a bidentate
-
Ligand Abbreviation: bik
-
IUPAC Name: Bis(1-methyl-1H-imidazol-2-yl)methanone
-
Coordination Mode:
-bidentate chelate forming a six-membered metallacycle. -
Key Feature: The ketone bridge is non-innocent; it influences the redox potential of the metal center and can undergo hydration in aqueous media (gem-diol formation), though it remains a ketone in the active organic oxidation catalysts.
Protocol A: Bio-Inspired C-H Oxidation with Fe(bik)₃₂
This protocol describes the synthesis of the iron(II) pre-catalyst and its application in the selective oxidation of alkanes (using adamantane as a model substrate) with tert-butyl hydroperoxide (TBHP).
Catalyst Synthesis: Fe(bik)₃₂
Safety: Handle metal triflates under inert atmosphere to prevent hydration.
-
Preparation: In a glovebox or under Argon, dissolve Fe(OTf)₂·2MeCN (1.0 equiv) in anhydrous methanol.
-
Ligand Addition: Add bik (3.0 equiv) dissolved in methanol to the iron solution.
-
Observation: The solution turns deep blue, characteristic of the low-spin
chromophore.
-
-
Isolation: Stir for 30 minutes. Remove solvent under vacuum. Wash the residue with diethyl ether to remove excess ligand. Dry in vacuo.
Catalytic Oxidation of Adamantane
Rationale: Adamantane is the standard probe for C-H oxidation selectivity. The
Reagents:
-
Substrate: Adamantane (1.0 mmol)
-
Catalyst:
(0.03 mmol, 3 mol%) -
Oxidant: t-BuOOH (TBHP), 70% aq. solution (2.0 mmol, 2 equiv)
-
Solvent: Acetonitrile (MeCN) or Acetone
Step-by-Step Procedure:
-
Setup: Charge a 10 mL Schlenk tube with Adamantane (136 mg, 1 mmol) and
(26 mg, 0.03 mmol). -
Solvation: Add degassed MeCN (3 mL) and stir to dissolve.
-
Oxidant Addition: Add TBHP (2.0 mmol) dropwise over 5 minutes via syringe.
-
Note: Slow addition often improves selectivity by minimizing radical chain termination.
-
-
Reaction: Stir at Room Temperature (25 °C) for 12–24 hours.
-
Quench: Add saturated aqueous
(2 mL) to quench excess peroxide. -
Workup: Extract with ethyl acetate (
mL). Dry organic layer over .[4] -
Analysis: Analyze by GC-MS or
NMR using an internal standard (e.g., mesitylene).
Performance Data (Adamantane Oxidation)
The following table summarizes typical catalytic performance, highlighting the high selectivity for tertiary C-H bonds, a hallmark of non-heme iron catalysis.
| Catalyst System | Oxidant | Conv.[1][4][5] (%) | Yield (1-ol) | Yield (2-one) | Selectivity ( |
| ₂ | TBHP | 45-60% | 35% | 4% | ~29.6 |
| [Fe(bpy)₃]²⁺ | H₂O₂ | 12% | 4% | 3% | ~4.0 |
| Free Radical | -- | -- | -- | -- | ~2-3 |
*Note: The normalized
Protocol B: -Arylation of Ketones with Pd-NHC-Im
While "bik" complexes dominate oxidation, 1-methylimidazole (NMI) serves as a crucial auxiliary ligand in Palladium catalysis, stabilizing the active species and preventing "palladium black" precipitation during the
Reaction Setup
Scope: Coupling of aryl chlorides with ketones (e.g., acetophenone, cyclohexanone).
Reagents:
-
Catalyst Precursor:
or generated in situ from + NMI. -
Base:
(Potassium tert-butoxide) -
Solvent: DMF (Dimethylformamide)
Procedure:
-
Catalyst Loading: In a glovebox, weigh
(1 mol%) and (1.2 equiv) into a vial. -
Substrate Addition: Add the aryl chloride (1.0 equiv) and ketone (1.1 equiv).
-
Solvent: Add anhydrous DMF (Concentration ~0.5 M).
-
Heating: Seal the vial and heat to 60–80 °C for 2–4 hours.
-
Workup: Cool to RT, dilute with water, and extract with ether. Purify via flash chromatography.
Mechanistic Visualization
Understanding the distinct pathways of these two applications is vital for troubleshooting.
Bio-Inspired Oxidation Cycle (Fe-bik)
The iron-catalyzed oxidation proceeds via a high-valent iron-oxo intermediate. The "bik" ligand's flexibility allows for the necessary coordination geometry changes during the redox cycle.
Figure 1: Proposed catalytic cycle for alkane oxidation by Fe-bik complexes. The key step is the formation of the high-valent Iron-Oxo species via peroxide activation.
Pd-Catalyzed -Arylation Cycle
Here, 1-methylimidazole (Im) acts as a stabilizing ligand that dissociates to create the open coordination site necessary for oxidative addition.
Figure 2: Simplified mechanism for Pd-NHC-Im catalyzed ketone arylation. The imidazole ligand stabilizes the pre-catalyst but dissociates to allow the catalytic cycle.
References
-
Structure and Catalytic Oxid
- Title: Mono- and Dinuclear Iron Complexes of Bis(1-methylimidazol-2-yl)ketone (bik)
- Source:Inorganic Chemistry (via NIH/PubMed)
-
URL:[Link]
-
Pd-NHC-1-Methylimidazole C
-
General Reactivity of 1-Methylimidazole
-
Iron-Catalyzed Oxid
- Title: The intermolecular deuterium kinetic isotope effect for the oxid
- Source:Journal of the American Chemical Society
-
URL:[Link]
Sources
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex Catalyzed α-Arylation of Ketones with Aryl Chlorides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. N-heterocyclic carbene–palladium(ii)-1-methylimidazole complex catalyzed α-arylation reactions of tetralones with aryl chlorides and further transformation of the products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Sci-Hub: are you are robot? [sci-hub.fr]
- 7. researchgate.net [researchgate.net]
- 8. Mono- and dinuclear iron complexes of bis(1-methylimidazol-2-yl)ketone (bik): structure, magnetic properties, and catalytic oxidation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cerritos.edu [cerritos.edu]
Troubleshooting & Optimization
Minimizing side reactions in imidazole acylation protocols
To: Research & Development Team From: Technical Applications Group Subject: Advanced Troubleshooting: Minimizing Side Reactions in Imidazole Acylation
Executive Summary
Imidazole acylation is a cornerstone transformation in nucleoside chemistry, peptide synthesis (Histidine activation), and the generation of "active amide" transfer reagents (N-acyl imidazoles).[1] While kinetically favored, these protocols are plagued by four primary failure modes: Hydrolytic instability , Regio-isomerism (N1 vs. N3) , Urea byproduct formation (specifically in CDI protocols), and Racemization (in amino acid derivatives).
This guide synthesizes mechanistic insights with practical mitigation strategies to ensure high-fidelity acylation.
Part 1: Technical Troubleshooting (Q&A)
Q1: I am observing a 1:1 mixture of N1- and N3-acyl isomers. How do I force regioselectivity?
The Mechanism: In unsubstituted imidazole, N1 and N3 are tautomerically equivalent. However, in 4-substituted imidazoles, the tautomeric equilibrium creates two distinct nucleophilic sites. Sterics usually favor the N1-acylation (distal to the C4 substituent) over the N3-acylation (proximal), but this selectivity is often poor (~60:40) due to the "fast exchange" of the proton.
Corrective Action:
-
Thermodynamic Control: N-acyl imidazoles can undergo acyl migration. Heating the reaction (reflux in dry THF or Toluene) often equilibrates the mixture to the thermodynamically more stable isomer (usually the less sterically hindered N1-acyl product).
-
Steric Blocking: If N1-selectivity is required for a 4-substituted imidazole, use a bulky base like DIPEA or 2,6-Lutidine instead of TEA. The base effectively shields the more crowded N3 site.
-
Trityl Protection (for Histidine): In peptide synthesis, pre-protecting the N-tau (N3) nitrogen with a Trityl (Trt) group forces acylation to the N-pi (N1) position, or vice versa, depending on the specific protecting group strategy employed [1].
Q2: My N-acyl imidazole intermediate decomposes before I can react it with the nucleophile. Is it moisture?
The Mechanism: Yes. N-acyl imidazoles are "twisted amides." The lone pair on the bridgehead nitrogen is involved in the aromatic sextet of the imidazole ring, making it less available for resonance donation into the carbonyl. This renders the carbonyl carbon highly electrophilic and susceptible to rapid hydrolysis by trace water (t1/2 can be minutes in wet solvents) [2].
Corrective Action:
-
The "Schlenk" Standard: All glassware must be flame-dried. Use anhydrous solvents (THF, DCM) stored over molecular sieves.
-
In-Situ Consumption: Do not attempt to isolate N-acyl imidazoles via silica chromatography (silica is acidic and wet, leading to hydrolysis). React the intermediate in situ immediately after formation.
-
Buffer Choice: If isolation is absolutely necessary, wash with a non-aqueous buffer or use neutral alumina instead of silica.
Q3: When using CDI (Carbonyldiimidazole), I see a significant "Urea" impurity (R-NH-CO-NH-R). Where does this come from?
The Mechanism: This is the classic "CDI Trap." It occurs via two pathways:[2][3][4][5]
-
Incomplete Activation: If the amine nucleophile is added before the carboxylic acid has fully reacted with CDI, the amine reacts directly with the residual CDI to form the symmetrical urea.
-
Trace Water: Water hydrolyzes CDI to imidazole and CO2. If amines are present, they can capture the intermediate carbamic acid species.
Corrective Action:
-
Stoichiometry is King: Use exactly 1.00 - 1.05 equivalents of CDI relative to the acid. Avoid large excesses.
-
The "Bubble Test": Wait for CO2 evolution to cease completely (typically 30-60 mins at RT) before adding the amine.
-
Stepwise Addition: Ensure the activation step (Acid + CDI) is complete. You can monitor the disappearance of the acid via TLC or LCMS (quenching an aliquot with MeOH) before introducing the amine [3].
Q4: How do I prevent racemization when acylating Histidine?
The Mechanism:
Histidine is uniquely prone to racemization.[2][6][7] The imidazole ring (specifically the N-pi nitrogen) acts as an intramolecular base, abstracting the
Corrective Action:
-
Block the Base: Use N-Trityl (Trt) or N-Benzyloxymethyl (Bum) protection on the imidazole ring. These bulky groups sterically hinder the nitrogen and reduce its basicity, preventing intramolecular proton abstraction [4].
-
Low Temperature: Conduct the activation and coupling at 0°C to -10°C . Racemization is highly temperature-dependent.
-
Additives: If using carbodiimides (DCC/DIC), always add Oxyma Pure or HOBt .[8] These form active esters that are less prone to oxazolone formation (a racemization pathway) than the O-acylisourea.[5]
Part 2: Optimized Experimental Protocols
Protocol A: Generation of N-Acyl Imidazoles (Acyl Chloride Method)
Best for: Stable, simple substrates where acid chlorides are available.
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add Imidazole (2.2 equiv) to anhydrous THF (0.2 M concentration).
-
Note: We use >2 equiv because 1 equiv acts as the nucleophile, and the second equiv acts as a scavenger for the HCl byproduct.
-
-
Addition: Cool to 0°C. Add the Acyl Chloride (1.0 equiv) dropwise via syringe over 10 minutes.
-
Reaction: Warm to Room Temperature (RT) and stir for 1-2 hours. A white precipitate (Imidazole·HCl) will form.
-
Workup (Filtration): Filter the mixture through a keypad of Celite under nitrogen to remove the salt.
-
Usage: The filtrate contains the N-acyl imidazole and can be used directly in subsequent steps. Do not wash with water.
Protocol B: CDI-Mediated Amide Coupling (Urea-Free)
Best for: Coupling sensitive carboxylic acids to amines.
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM or DMF (0.5 M).
-
CDI Addition: Add CDI (1.05 equiv) in one portion.
-
Degassing: Stir at RT. Critical: Observe CO2 evolution. Apply a light vacuum or nitrogen sparge for 5 minutes after bubbling stops to remove dissolved CO2 (which can reversibly react with amines).
-
Coupling: Add the Amine (1.0 - 1.2 equiv) dropwise.
-
Catalysis (Optional): If the reaction is sluggish, add "Imidazolium Hydrochloride" (0.1 equiv) or a catalytic amount of DMAP (caution: DMAP increases racemization risk).
Part 3: Data & Visualization
Table 1: Solvent & Base Effects on Acylation Fidelity
| Solvent | Polarity | Moisture Risk | Recommended For | Notes |
| DCM | Non-polar | Low | Standard Acylations | Easy to dry; product often soluble. |
| THF | Moderate | Medium | CDI Couplings | Excellent solubility for CDI; must be distilled/inhibitor-free. |
| DMF | Polar | High | Peptide/Amino Acids | Hard to remove water; promotes rapid reaction but also hydrolysis. |
| Toluene | Non-polar | Low | Thermodynamic Control | High boiling point allows heating to equilibrate regioisomers. |
Figure 1: Reaction Pathways & Failure Modes
This diagram illustrates the competitive pathways between the desired N-acylation and the common side reactions (Hydrolysis, Urea Formation, Racemization).
Caption: Mechanistic flow of CDI-mediated acylation showing critical control points for preventing urea formation and hydrolysis.
Figure 2: Troubleshooting Decision Tree
A logic flow for resolving common experimental failures.
Caption: Step-by-step logic for diagnosing acylation failures based on observed byproducts.
References
-
Regioselectivity in Imidazole Acylation: Hofmann, K. "Imidazole and Its Derivatives."[9][10][11][12][13][14][15] The Chemistry of Heterocyclic Compounds, Vol. 6, Wiley-Interscience. Link
-
Hydrolytic Instability of N-Acyl Imidazoles: Staab, H. A. "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1962, 1(7), 351-367. Link
-
CDI and Urea Formation: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38(2), 606-631. Link
-
Histidine Racemization Mechanisms: Jones, J. H., et al. "The mechanism of racemisation of histidine derivatives." Journal of the Chemical Society, Chemical Communications, 1978, (11), 478-479. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. Epimerisation in Peptide Synthesis [mdpi.com]
- 8. bachem.com [bachem.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 12. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. wjpsonline.com [wjpsonline.com]
- 15. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Selection for Imidazole Ketone Crystallization
Welcome to the technical support center for imidazole ketone crystallization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of crystallizing these valuable compounds. The choice of solvent is not merely about dissolution and precipitation; it is the cornerstone of controlling the final active pharmaceutical ingredient's (API) physical properties, which directly impact its stability, bioavailability, and manufacturability.[1] This resource provides direct answers to common challenges, explains the scientific principles behind our recommendations, and offers robust protocols to guide your experimental work.
Section 1: Foundational FAQs - First Principles of Solvent Selection
This section addresses the fundamental questions that form the basis of a rational solvent selection strategy for imidazole ketone crystallization.
Q1: Why is solvent selection so critical for the crystallization of imidazole ketones?
Solvent selection is a pivotal step in API development because the solvent system dictates nearly every critical attribute of the final crystalline product.[2] For imidazole ketones, which possess hydrogen bond donors/acceptors, aromatic rings, and a polar ketone group, the interaction with the solvent is particularly complex. An optimal solvent choice allows for:
-
Polymorph Control: Imidazole ketones can often exist in multiple crystalline forms (polymorphs), each with different physical properties like solubility and stability.[1] The solvent from which the API crystallizes can stabilize a specific polymorph, preventing the formation of less desirable or unstable forms.[3]
-
Purity Enhancement: A well-chosen solvent will dissolve the target compound at high temperatures but keep impurities either fully dissolved or completely insoluble upon cooling, enabling their separation during filtration.[4]
-
Yield Maximization: The ideal solvent exhibits high solubility for the imidazole ketone at an elevated temperature and low solubility at room or sub-ambient temperatures, ensuring maximum recovery of the solid product.[5]
-
Crystal Morphology (Habit) Control: The solvent influences the growth rates of different crystal faces.[6] This determines the crystal's shape (e.g., plates vs. needles), which significantly affects downstream processing steps like filtration, drying, and powder flow.[7][8]
Q2: What are the ideal characteristics of a solvent for crystallizing an imidazole ketone?
The "perfect" solvent creates a significant solubility differential with temperature. Key characteristics include:
-
High Solvating Power at Elevated Temperatures: The solvent should completely dissolve the imidazole ketone at or near its boiling point to ensure a clear, saturated solution.
-
Low Solvating Power at Low Temperatures: As the solution cools, the compound's solubility should drop sharply, promoting supersaturation and subsequent crystallization.
-
Inertness: The solvent must not react with the imidazole ketone.
-
Impurity Rejection: It should either keep impurities in solution or not dissolve them at all.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final product during drying, but not be so volatile that it evaporates too quickly during the experiment.[9]
-
Safety and Environmental Profile: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.
Q3: What's the difference between a "good solvent" and an "anti-solvent," and when should I use a binary system?
A "good solvent" (or primary solvent) is one in which the imidazole ketone is highly soluble, especially when heated.
An "anti-solvent" is a solvent in which the imidazole ketone is poorly soluble.[]
A binary solvent system is employed when no single solvent provides the ideal solubility profile. This is common for imidazole ketones, which may be highly soluble in polar solvents like ethanol but fail to crystallize upon cooling. In this scenario, a miscible anti-solvent (like water or heptane) is added to the solution to reduce the overall solubility of the mixture and induce crystallization.[] This technique, known as anti-solvent crystallization, is a powerful way to control supersaturation.[7][]
Q4: How do the structural features of imidazole ketones influence solvent choice?
The functional groups on an imidazole ketone dictate its interaction with potential solvents:
-
Imidazole Ring: The N-H group is a hydrogen bond donor, while the other nitrogen is an acceptor. Solvents capable of hydrogen bonding (e.g., alcohols, water) can interact strongly with this moiety.[9]
-
Ketone Group: The carbonyl (C=O) is a hydrogen bond acceptor, readily interacting with protic solvents.
-
Aromatic Rings (if present): Phenyl or other aromatic substituents can engage in π-π stacking interactions with aromatic solvents like toluene.[11]
The key is to find a solvent that interacts strongly enough to dissolve the compound when hot, but weakly enough to release it from solution upon cooling. A solvent that hydrogen bonds too strongly may inhibit crystallization altogether.[9]
Section 2: Troubleshooting Guide - Addressing Common Crystallization Failures
This guide provides a systematic approach to diagnosing and solving the most frequent issues encountered during the crystallization of imidazole ketones.
| Problem | Primary Cause(s) | Recommended Solutions & Scientific Rationale |
| "Oiling Out" / Amorphous Precipitate | The rate of supersaturation is too high, causing the compound to crash out of solution as a liquid (oil) or non-crystalline solid because it is above its melting point or has no time to form an ordered lattice.[12][13] | 1. Re-heat and Add More "Good Solvent" : This reduces the supersaturation level, allowing the compound to remain in solution at a lower temperature before nucleating.[13] 2. Slow the Cooling Rate : Insulate the flask or use a programmable cooling bath. Slower cooling provides the necessary time for molecules to orient themselves into a crystal lattice. 3. Switch to a Lower-Boiling Solvent : This ensures the solution temperature is below the compound's melting point when saturation is reached. 4. Utilize Seeding : Introduce a small amount of pre-existing crystal at a low supersaturation level to encourage controlled growth over uncontrolled precipitation.[12] |
| No Crystal Formation | The solution has not reached a sufficient level of supersaturation to overcome the energy barrier for nucleation.[1][7] | 1. Add an Anti-Solvent : Carefully add a miscible anti-solvent dropwise until turbidity persists. This systematically reduces the compound's solubility.[] 2. Gently Evaporate Solvent : Use a gentle stream of nitrogen or air to remove some of the primary solvent, thereby increasing the concentration. 3. Induce Nucleation : Scratch the inside of the flask with a glass rod below the solvent line. The microscopic imperfections in the glass provide a surface for heterogeneous nucleation. 4. "Shock" the Solution : Place the flask in an ice bath for a short period to rapidly generate high supersaturation, then allow it to warm back to room temperature. |
| Low Crystal Yield | The imidazole ketone has significant residual solubility in the mother liquor at the final isolation temperature, or an excessive amount of solvent was used initially.[13] | 1. Optimize Solvent/Anti-Solvent Ratio : Systematically screen different ratios to find the composition that minimizes solubility at the target temperature. 2. Extend Cooling Time/Lower Temperature : Ensure the solution has reached thermal equilibrium at the lowest practical temperature (e.g., in an ice bath or refrigerator) before filtration. 3. Concentrate the Mother Liquor : After the first filtration, reduce the volume of the filtrate by evaporation and cool again to recover a "second crop" of crystals. Note: this crop may be less pure. |
| Poor Crystal Morphology (Fine Needles, Agglomerates) | Nucleation rate is far greater than the growth rate, often due to excessively high supersaturation or poor mixing.[7] Solvent interactions can also favor growth in one dimension, leading to needles.[11] | 1. Reduce Supersaturation Rate : Decrease the cooling rate or slow the anti-solvent addition rate. This favors the growth of existing crystals over the formation of new nuclei.[7] 2. Optimize Agitation : Gentle, consistent stirring prevents the formation of localized zones of high supersaturation and reduces agglomeration.[7] 3. Screen Different Solvent Classes : A solvent's interaction with specific crystal faces can alter the crystal habit. For example, switching from an alcohol to a ketone or an aromatic solvent can sometimes produce more equant (less needle-like) crystals.[6] |
| Incorrect Polymorph or Solvate Formation | The chosen solvent thermodynamically or kinetically favors an undesired solid form.[1][3] Solvent molecules can be incorporated into the crystal lattice, forming a solvate.[14] | 1. Broaden Solvent Screen : Test solvents from different chemical classes (e.g., protic, aprotic polar, apolar). Polymorphism is highly solvent-dependent.[3] 2. Vary the Crystallization Temperature : Different polymorphs can be stable at different temperatures. 3. Analyze the Solid Form : After every crystallization experiment, analyze the solid using Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and/or Thermogravimetric Analysis (TGA) to identify the form. DSC and TGA are particularly effective at detecting solvates.[3] |
Section 3: Experimental Protocols & Advanced Strategies
Protocol 1: Systematic Solvent Screening Workflow
A rational, multi-step approach is more efficient than random trial-and-error.[5] This workflow moves from broad screening to fine-tuning.
Step 1: In Silico & Knowledge-Based Pre-Selection
-
Objective: Narrow down the vast number of potential solvents to a manageable few.
-
Method:
-
Use computational models (if available) to predict solubility in various solvents.[15][16]
-
Based on the imidazole ketone's structure, select a diverse set of ~10-15 solvents from different classes (alcohols, ketones, esters, ethers, hydrocarbons, etc.). Consider solvents with varying polarity and hydrogen bonding capabilities.[8]
-
Step 2: Small-Scale Solubility Assessment
-
Objective: Determine "good" solvents and potential "anti-solvents."
-
Method:
-
Place a small, known amount of your imidazole ketone (e.g., 10-20 mg) into several small vials.
-
To each vial, add a different candidate solvent dropwise at room temperature, vortexing between additions, until the solid dissolves. Record the volume added. A solvent that dissolves the compound in a small volume is a "good" solvent.
-
For solvents that do not dissolve the compound at room temperature, heat the vial and observe solubility.
-
Identify solvents where the compound is very poorly soluble; these are potential anti-solvents.
-
Step 3: Cooling Crystallization Trials
-
Objective: Test the efficacy of "good" solvents for crystallization upon cooling.
-
Method:
-
In a test tube, dissolve a larger sample (e.g., 100 mg) in a minimal amount of a promising "good" solvent at its boiling point.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quality and quantity of the crystals formed.
-
Step 4: Anti-Solvent Crystallization Trials
-
Objective: Test binary solvent systems.
-
Method:
-
Dissolve the compound (e.g., 100 mg) in a minimal amount of a "good" solvent at room temperature.
-
Slowly add a pre-identified anti-solvent dropwise until the solution becomes persistently cloudy (turbid).
-
If needed, gently warm the solution to redissolve the precipitate and then allow it to cool slowly.
-
Step 5: Characterization and Selection
-
Objective: Choose the best solvent system.
-
Method:
-
Isolate the crystals from the most promising trials by filtration.
-
Analyze the solid form by PXRD and DSC to check for polymorphism and solvates.[3]
-
Assess yield and crystal morphology (microscopy).
-
Select the system that provides the desired polymorph with high yield and good morphology for process optimization.
-
Data Table: Common Solvents for Imidazole Ketone Crystallization
This table provides a starting point for solvent selection, but experimental verification is always required.
| Solvent | Class | Boiling Point (°C) | Polarity Index | H-Bonding | Typical Role | Notes & Cautions |
| Ethanol | Alcohol | 78 | 5.2 | Donor/Acceptor | Good Solvent | Often requires an anti-solvent for good yield. |
| Isopropanol (IPA) | Alcohol | 82 | 4.3 | Donor/Acceptor | Good Solvent | Less polar than ethanol; may offer better yield. |
| Acetone | Ketone | 56 | 5.4 | Acceptor | Good Solvent | High volatility can lead to rapid, uncontrolled crystallization.[9] |
| Ethyl Acetate | Ester | 77 | 4.3 | Acceptor | Good Solvent | Good balance of polarity; often used in binary systems. |
| Acetonitrile | Nitrile | 82 | 6.2 | Acceptor | Good Solvent | High polarity; can form solvates. |
| Tetrahydrofuran (THF) | Ether | 66 | 4.2 | Acceptor | Good Solvent | Can form peroxides; use with caution. |
| Toluene | Aromatic | 111 | 2.4 | None | Good/Anti-Solvent | Good for compounds with aromatic rings; higher boiling point. |
| n-Heptane | Alkane | 98 | 0.0 | None | Anti-Solvent | Excellent non-polar anti-solvent. |
| Water | - | 100 | 9.0 | Donor/Acceptor | Anti-Solvent | Excellent anti-solvent for compounds dissolved in polar organics like ethanol or acetone. |
| Methanol | Alcohol | 65 | 6.6 | Donor/Acceptor | Good Solvent | Very polar; high solubility for many imidazoles.[17] |
Section 4: Finalizing and Verifying Your Process
Q: How do I properly wash and dry the crystals?
The washing step is crucial for removing residual mother liquor containing dissolved impurities.
-
Washing Solvent: The ideal washing solvent is one in which your crystallized product is insoluble. Often, this is the anti-solvent used in the crystallization or a cold portion of the primary solvent.
-
Procedure: After filtration, with the vacuum off, add a small amount of the cold washing solvent to the filter cake. Gently break up the cake with a spatula to create a slurry, then re-apply the vacuum to pull the wash through. Repeat if necessary. Using a large volume or a solvent with moderate solubility will dissolve your product and reduce the yield.
-
Drying: Dry the crystals under a vacuum at a temperature well below the solvent's boiling point and the compound's melting point to avoid degradation or polymorph transition.
Q: What analytical techniques are essential for characterizing the final crystalline product?
A combination of techniques is required to confirm you have the desired product with the correct properties:
-
Powder X-Ray Diffraction (PXRD): This is the gold standard for identifying the crystal form (polymorph). Every crystalline solid has a unique diffraction pattern, like a fingerprint.
-
Differential Scanning Calorimetry (DSC): DSC measures heat flow into or out of a sample as it is heated. It is used to determine the melting point, purity, and to detect polymorphic transitions or desolvation events.[3]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is essential for identifying and quantifying the presence of bound solvent (solvates) or water (hydrates).[3]
-
Optical Microscopy: Visual inspection of the crystals under a microscope provides critical information about crystal habit (shape), size distribution, and the presence of agglomerates.
By following this structured approach, you can systematically navigate the challenges of solvent selection and develop a robust, reproducible crystallization process for your imidazole ketone API.
References
-
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2025). Pharmaceutical Technology. Available at: [Link]
-
Crystallization of Active Pharmaceutical Ingredients. (2020). VxP Pharma. Available at: [Link]
-
Solvent selection for process development. (2021). Technobis Crystallization Systems. Available at: [Link]
-
How to choose a solvent & design a crystallization faster?. (2020). APC. Available at: [Link]
-
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (2025). ResearchGate. Available at: [Link]
-
Pharmaceutical Crystallization in drug development. (2024). Syrris. Available at: [Link]
-
Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Available at: [Link]
-
Guide for crystallization. (n.d.). University of Geneva. Available at: [Link]
-
Framework for crystallization solvent design. (2021). ResearchGate. Available at: [Link]
-
The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. (2021). MDPI. Available at: [Link]
-
Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. (n.d.). Academia.edu. Available at: [Link]
-
Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2004). Semantic Scholar. Available at: [Link]
-
Crystallisation in pharmaceutical processes. (n.d.). BIA. Available at: [Link]
-
Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. (n.d.). ResearchGate. Available at: [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (2024). ACS Publications. Available at: [Link]
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Available at: [Link]
-
Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025). MDPI. Available at: [Link]
Sources
- 1. syrris.com [syrris.com]
- 2. crystallizationsystems.com [crystallizationsystems.com]
- 3. pharmtech.com [pharmtech.com]
- 4. mt.com [mt.com]
- 5. approcess.com [approcess.com]
- 6. mdpi.com [mdpi.com]
- 7. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 8. youtube.com [youtube.com]
- 9. unifr.ch [unifr.ch]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. bia.si [bia.si]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. (PDF) Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K [academia.edu]
Validation & Comparative
1H NMR chemical shifts of 1-(1-methyl-1H-imidazol-2-yl)butan-2-one
This guide provides an in-depth technical analysis of the , a functionalized imidazole derivative often utilized as a scaffold in the development of kinase inhibitors and heterocyclic drug candidates.
This document is designed for researchers requiring definitive structural characterization, specifically distinguishing the target C2-substituted product from common N-alkylated regioisomers and starting materials.
Structural Analysis & Connectivity
Before interpreting the spectra, we must define the magnetic environment of the target molecule. The structure consists of a 1-methylimidazole core substituted at the C2 position with a 2-oxobutyl group (an ethyl ketone moiety linked by a methylene spacer).
-
Formula: C
H N O -
Molecular Weight: 152.19 g/mol
-
Key Functional Groups:
-
N-Methyl (N-Me): Electron-rich, singlet.
-
Imidazole Ring (C4-H, C5-H): Aromatic region, characteristic coupling.
-
-Methylene (C2-CH
-C=O): Benzylic-like, deshielded by both the aromatic ring and the carbonyl. -
Ethyl Ketone (C(=O)-CH
-CH ): Classic triplet-quartet pattern.
-
Visualizing the Connectivity (Graphviz)
Figure 1: Structural connectivity highlighting the magnetic environments influencing chemical shifts.
Comparative 1H NMR Analysis
The following data compares the target molecule against its primary synthetic precursor (1-Methylimidazole ) and a common structural analog (1-Methyl-2-acetonylimidazole ) to validate chemical shift assignments.
Solvent: CDCl
Table 1: Chemical Shift Assignments ( , ppm)
| Proton Environment | Target: 1-(1-methyl-1H-imidazol-2-yl)butan-2-one | Analog: 1-Methyl-2-acetonylimidazole | Precursor: 1-Methylimidazole | Signal Type | Integration |
| N-CH | 3.68 | 3.65 | 3.64 | Singlet | 3H |
| Linker (-CH | 3.92 | 3.88 | N/A | Singlet | 2H |
| Imidazole H5 | 6.85 | 6.88 | 6.86 | Doublet ( | 1H |
| Imidazole H4 | 7.02 | 7.05 | 7.01 | Doublet ( | 1H |
| Imidazole H2 | N/A (Substituted) | N/A | 7.38 | Singlet | N/A |
| Ketone -CH | 2.54 | N/A | N/A | Quartet ( | 2H |
| Ketone -CH | 1.08 | 2.25 (Singlet) | N/A | Triplet ( | 3H |
Note: The "Linker" proton at 3.92 ppm is the critical diagnostic peak. It proves the alkyl chain is attached to the C2 carbon. If the alkylation had occurred on the nitrogen (forming an imidazolium salt or N-alkyl isomer), this signal would shift significantly downfield (typically >4.8 ppm) or disappear if the structure was different.
Key Diagnostic Signals & Interpretation
To confirm the identity of 1-(1-methyl-1H-imidazol-2-yl)butan-2-one, researchers should look for three distinct features in the spectrum:
A. The "Missing" H2 Proton
In the starting material (1-methylimidazole), the proton at position 2 is the most deshielded (~7.38 ppm) due to being flanked by two nitrogens.
-
Observation: In the target product, this signal must be absent .
-
Confirmation: If you see a singlet around 7.4-7.6 ppm, your reaction is incomplete, or substitution occurred at C4/C5 (rare under standard lithiation conditions).
B. The Linker Singlet (3.92 ppm)
This singlet represents the two protons sandwiched between the imidazole ring and the ketone.
-
Why here? It is deshielded by the aromatic ring current and the electron-withdrawing carbonyl group.
-
Differentiation: In the N-alkylated isomer (where the ketone chain is on the nitrogen), the N-CH
signal typically appears at 4.8 - 5.1 ppm . The presence of the signal at ~3.9 ppm confirms C-alkylation .
C. The Ethyl Pattern
The presence of a clean triplet (~1.08 ppm) and quartet (~2.54 ppm) confirms the integrity of the butanone chain.
-
Impurity Check: If the triplet is split or broadened, check for aldol condensation byproducts (common in ketone synthesis).
Experimental Protocol: Synthesis & NMR Preparation
This protocol outlines the generation of the sample via C2-lithiation, a standard method for accessing this scaffold, followed by NMR preparation.
Synthesis Workflow (Lithiation-Substitution)
-
Reagents: 1-Methylimidazole (1.0 eq),
-Butyllithium (1.1 eq), -Methoxy- -methylpropionamide (Weinreb amide) or Ethyl propionate. -
Condition: Anhydrous THF, -78°C, Inert Atmosphere (N
or Ar). -
Procedure:
-
Cool 1-methylimidazole in THF to -78°C.
-
Add
-BuLi dropwise (deprotonates C2 selectively). Stir for 30 min. -
Add the electrophile (Weinreb amide ensures mono-addition to form the ketone).
-
Quench with saturated NH
Cl. Extract with EtOAc.[1]
-
NMR Sample Preparation
To ensure high-resolution data comparable to the table above:
-
Solvent Choice: Use CDCl
(Chloroform-d) neutralized with basic alumina or silver foil if the compound is acid-sensitive (imidazoles can form salts with acidic impurities in aged CDCl ). -
Concentration: Dissolve 5-10 mg of the purified oil/solid in 0.6 mL of solvent.
-
Reference: Ensure the solvent peak is calibrated to 7.26 ppm .
-
Acquisition: Run 16-32 scans with a relaxation delay (d1) of at least 2.0 seconds to allow full relaxation of the isolated methyl protons.
Decision Logic for Isomer Identification (Graphviz)
Figure 2: Logical flowchart for distinguishing the target molecule from starting materials and regioisomers.
References
-
Synthesis of 2-Substituted Imidazoles
- Title: Regioselective Synthesis of 1-Methyl-2-substituted Imidazoles via Lithi
- Source:Journal of Organic Chemistry
-
URL:[Link]
-
NMR Data of Analogous Compounds (1-Methylimidazole)
-
General NMR Shifts of Imidazole Derivatives
-
Differentiation of Regioisomers
- Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- Source: Oxford Instruments Applic
-
URL:[Link]
Sources
Navigating the Maze: A Comparative Guide to the LC-MS Fragmentation of Imidazole-2-yl Ketones
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have a comprehensive guide to understanding the complex fragmentation patterns of imidazole-2-yl ketones under liquid chromatography-mass spectrometry (LC-MS) analysis. This publication provides an in-depth, objective comparison of fragmentation behaviors, supported by experimental data, to aid in the structural elucidation and characterization of this important class of compounds.
Imidazole and its derivatives are fundamental heterocyclic compounds, forming the core structure of many therapeutic agents and playing crucial roles in various biological processes.[1] The accurate analysis of these compounds is paramount for quality control, pharmacokinetic studies, and environmental monitoring.[1] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as the gold standard for this analysis, offering exceptional separation, sensitivity, and structural identification capabilities.[2]
This guide delves into the nuanced world of mass spectral fragmentation, providing a framework for interpreting the data generated from imidazole-2-yl ketones.
The Foundation: Ionization and Primary Fragmentation Pathways
The journey of a molecule through a mass spectrometer begins with ionization. In the context of LC-MS, electrospray ionization (ESI) is a common technique that generates protonated molecules [M+H]⁺.[3] These energetically unstable ions are then subjected to fragmentation, a process that can be induced in the ion source or, more controllably, in a collision cell through techniques like collision-induced dissociation (CID).[4][5]
The fragmentation of organic molecules, including imidazole-2-yl ketones, follows established chemical principles. The resulting patterns of fragment ions provide a molecular fingerprint that is invaluable for structural determination.[4][6]
For ketones in general, a primary and highly characteristic fragmentation event is the cleavage of the bonds adjacent to the carbonyl group (α-cleavage).[4][7] This leads to the formation of stable acylium ions.
Core Fragmentation Patterns of Imidazole-2-yl Ketones
The fragmentation of imidazole-2-yl ketones is directed by the interplay between the imidazole ring and the ketone functionality. Upon protonation, which can occur on the imidazole nitrogen or the carbonyl oxygen, the molecule becomes susceptible to a series of bond cleavages. The site of protonation can significantly influence the subsequent fragmentation pathways.[8]
A key fragmentation pathway for imidazole-2-yl ketones involves the classic α-cleavage at the carbonyl group. This results in the loss of the R group as a radical and the formation of a stable acylium ion containing the imidazole ring.
Another significant fragmentation route is the decomposition of the imidazole ring itself. This can involve the loss of small neutral molecules such as hydrogen cyanide (HCN) or acetonitrile (CH₃CN), a characteristic fragmentation for many imidazole-containing compounds.[9]
Skeletal rearrangements are also possible, though often less common in simple imidazoles.[9] However, the presence and nature of substituents on the imidazole ring or the ketone side chain can influence the likelihood and type of rearrangements observed.
Comparative Analysis: Imidazole-2-yl Ketones vs. Other Heterocyclic Ketones
To truly appreciate the diagnostic value of the fragmentation patterns of imidazole-2-yl ketones, a comparison with other structurally related heterocyclic ketones is essential.
| Heterocyclic Ketone Class | Key Differentiating Fragmentation Pathways |
| Imidazole-2-yl Ketones | - Prominent acylium ion formation via α-cleavage. - Characteristic loss of HCN or R-CN from the imidazole ring. |
| Thiazole-2-yl Ketones | - Ring cleavage with loss of HCN or HSCN. - Fragmentation of the thiazole ring often leads to sulfur-containing fragment ions. |
| Pyridine-2-yl Ketones | - α-cleavage is common. - Ring fragmentation can involve the loss of HCN or pyridine itself. |
| Furan/Thiophene-2-yl Ketones | - α-cleavage is a major pathway. - Ring opening and subsequent fragmentations are characteristic. |
This comparative data highlights the unique fragmentation signatures that can be used to differentiate between various classes of heterocyclic ketones, aiding in the confident identification of unknown compounds.
Experimental Workflow & Protocol
Achieving reproducible and informative fragmentation data requires a well-defined experimental protocol. The following provides a generalized workflow for the LC-MS/MS analysis of imidazole-2-yl ketones.
Caption: Generalized experimental workflow for LC-MS/MS analysis.
Detailed Protocol: LC-MS/MS for Imidazole-2-yl Ketones
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.[1]
-
For quantitative analysis, spike the sample with an appropriate internal standard.
-
-
Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance liquid chromatography system.[1]
-
Column: A reversed-phase C18 column is commonly used for the separation of imidazole compounds.[1]
-
Mobile Phase: A gradient elution using water (A) and methanol or acetonitrile (B), both containing 0.1% formic acid, is often effective.[10] Formic acid aids in the protonation of the analytes.
-
Flow Rate: A typical flow rate is 0.4 mL/min.[10]
-
Gradient: A representative gradient could be: 0-1 min (5% B), 1-10 min (5-95% B), 10-12 min (95% B), 12-12.1 min (95-5% B), 12.1-15 min (5% B).
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Acquisition Mode: For targeted analysis and high sensitivity, Multiple Reaction Monitoring (MRM) is ideal.[1] For structural elucidation, a full scan MS followed by product ion scans (MS/MS) of selected precursor ions is necessary.
-
Collision Gas: Argon or nitrogen is typically used as the collision gas.
-
Collision Energy: The collision energy should be optimized for each compound to achieve a rich and informative fragmentation spectrum. A ramped collision energy experiment can be beneficial.
-
Visualizing the Fragmentation Pathways
The following diagrams illustrate the primary fragmentation pathways for a generic imidazole-2-yl ketone.
Caption: α-Cleavage leading to acylium ion formation.
Caption: Imidazole ring cleavage with loss of HCN.
Conclusion
The LC-MS fragmentation of imidazole-2-yl ketones provides a wealth of structural information that is critical for researchers in medicinal chemistry and drug development. By understanding the fundamental principles of fragmentation and comparing the patterns to those of related heterocyclic ketones, scientists can more confidently and accurately elucidate the structures of novel compounds. The methodologies and comparative data presented in this guide serve as a valuable resource for navigating the complexities of mass spectral interpretation.
References
-
Bowie, J. H., et al. "Electron impact studies. XII. Mass spectra of substituted imidazoles." Australian Journal of Chemistry, vol. 20, no. 8, 1967, pp. 1613-24. [Link]
-
Wang, Y., et al. "An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples." Molecules, vol. 29, no. 14, 2024, p. 3381. [Link]
-
Wiley Analytical Science. "Imidazole quantification by LC determination." Wiley Analytical Science, 25 Dec. 2019. [Link]
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, 29 Aug. 2023. [Link]
-
Science Ready. "Mass Spectrometry Fragmentation Patterns – HSC Chemistry." Science Ready. [Link]
-
Wikipedia. "Fragmentation (mass spectrometry)." Wikipedia, 2024. [Link]
-
Lee, J., et al. "Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling." Journal of Chemical Information and Modeling, 2024. [Link]
-
Wikipedia. "Collision-induced dissociation." Wikipedia, 2024. [Link]
-
Vessecchi, R., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products." RSC Advances, vol. 5, no. 120, 2015, pp. 99057-99081. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 6. scienceready.com.au [scienceready.com.au]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
Advanced Characterization of Imidazole Carbonyls via IR Spectroscopy
Executive Summary
Objective: To provide a definitive technical guide on identifying and monitoring imidazole carbonyl species (
Theoretical Framework: The "Twisted" Amide
To interpret the IR spectrum of an imidazole carbonyl, one must understand the electronic environment that distinguishes it from a standard amide.
The Resonance Decoupling Effect
In a typical primary or secondary amide, the nitrogen lone pair donates electron density into the carbonyl antibonding orbital (
In
-
Aromatic Sequestration: The nitrogen lone pair is partially recruited into the imidazole aromatic system, making it less available for donation to the carbonyl.
-
Steric Twist: The steric bulk often forces the carbonyl group out of coplanarity with the imidazole ring, physically breaking the conjugation pathway.
Consequence: The carbonyl retains high double-bond character, behaving more like an acid chloride or ketone. The stretching frequency shifts to higher energy (1710–1760 cm⁻¹ ), creating a diagnostic window clear of the product amide signal.
Figure 1: Mechanistic origin of the carbonyl frequency shift in imidazole derivatives.
Comparative Spectral Analysis
The following table synthesizes characteristic bands for imidazole carbonyls against common reaction partners and byproducts.
Table 1: Diagnostic IR Bands for Carbonyl Species
| Functional Group | C=O Frequency (cm⁻¹) | Secondary Diagnostic Bands (cm⁻¹) | Structural Note |
| Carbonyldiimidazole (CDI) | 1740 – 1770 | 3100–3150 (C-H arom), 1480 (C=N) | Often appears as a split peak or broad doublet due to Fermi resonance. |
| 1710 – 1750 | 1300–1350 (C-N stretch), 1050 (Ring) | The reactive intermediate. Frequency depends on substitution (acetyl vs benzoyl). | |
| Standard Amide (Product) | 1640 – 1690 | 1550 (N-H bend, Amide II) | Significant shift (~60 cm⁻¹) lower than the intermediate. |
| Carboxylic Acid | 1700 – 1730 | 2500–3300 (Broad O-H) | Broad "hump" obscures C-H region; disappears upon activation. |
| Ester | 1735 – 1750 | 1150–1250 (C-O-C) | Can overlap with |
Critical Note: The C=N stretch of the imidazole ring (~1480–1520 cm⁻¹) is a robust internal standard. It remains relatively stable throughout the reaction, whereas the carbonyl band shifts dramatically upon nucleophilic attack.
Experimental Protocol: In-Situ Monitoring
Since
Reagents & Setup
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid protic solvents.
-
Probe: Diamond or Silicon ATR probe (inert to aggressive acylating agents).
-
Background: Pure solvent spectrum at reaction temperature.
Step-by-Step Monitoring Workflow
-
Baseline Acquisition:
-
Activation (CDI Addition):
-
Add CDI portion-wise.
-
Monitor: Disappearance of Acid C=O (1710 cm⁻¹) and appearance of Acyl-Imidazole C=O (1740 cm⁻¹) .
-
Observation: CO₂ evolution will be visible as bubbles; ensure the probe tip remains submerged.
-
-
Completion Check:
-
Wait until the Acid C=O is fully consumed. The spectrum should be dominated by the sharp 1740 cm⁻¹ peak.
-
-
Coupling (Amine Addition):
-
Add the nucleophile (amine).
-
Monitor: Rapid decay of the 1740 cm⁻¹ peak and growth of the Amide I band (1650 cm⁻¹) .
-
Endpoint: Stabilization of the 1650 cm⁻¹ peak height.
-
Figure 2: Spectral evolution during a CDI-mediated amide coupling.
Troubleshooting & Validation
Common Pitfalls
-
Moisture Interference: Water reacts with CDI to form imidazole and CO₂. If you see a rise in 1650–1700 cm⁻¹ (urea byproduct) without amine addition, your system is wet.
-
Band Overlap: In complex substrates, the ester carbonyl (if present) may overlap with the
-acyl imidazole.-
Solution: Use Second Derivative Spectroscopy to resolve overlapping peaks. The
-acyl imidazole peak is typically sharper than the ester peak.
-
Self-Validation Checklist
-
Is the shift logical? Activation should move the C=O to a higher wavenumber (Acid 1710 -> Imidazole 1740). Coupling should move it lower (Imidazole 1740 -> Amide 1650).
-
Is the stoichiometry correct? The disappearance rate of the intermediate should match the appearance rate of the product (Beer-Lambert Law applies).
References
-
Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. National Institutes of Health (PMC). [Link]
-
Infrared Spectroscopy of Carbonyl Compounds. Chemistry LibreTexts. [Link]
-
Vibrational Spectroscopic Studies of Imidazole. Armenian Journal of Physics. [Link]
-
Monitoring C–C coupling in catalytic reactions via machine-learned infrared spectroscopy. National Institutes of Health. [Link]
Sources
A Comparative Guide to the Reactivity of Imidazole-2-one vs. Imidazole-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Two Isomers, Distinct Chemical Personalities
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1][2] Its derivatives, imidazole-2-one (also known as 2-imidazolone) and imidazole-4-one (or 4-imidazolone), are of particular interest due to their diverse biological activities, including anticancer and DPP-4 inhibitory properties.[3][4] While structurally similar, the placement of the carbonyl group at the C2 versus the C4 position instills fundamentally different electronic and chemical characteristics. This guide dissects these differences to provide a clear framework for their strategic application in synthesis and drug design.
Chapter 1: The Electronic Foundation of Reactivity
The reactivity of any molecule is a direct consequence of its electronic structure. For these imidazolone isomers, the interplay between the amide-like carbonyl group and the aromatic imidazole core dictates their behavior.
Resonance, Aromaticity, and Electron Distribution
The position of the carbonyl group profoundly impacts the delocalization of π-electrons within the ring.
-
Imidazole-2-one: This isomer can be described as a cyclic urea embedded within an enamine system. The key resonance contributor places a negative charge on the oxygen atom and a positive charge delocalized across the N1-C5-C4-N3 fragment. This enhances the electron density at the C4 and C5 positions, making them more nucleophilic than in a standard imidazole.
-
Imidazole-4-one: This isomer resembles a cyclic enamide. The cross-conjugation of the carbonyl group with the imidazole π-system is different. Resonance structures indicate that the C2 and C5 positions are relatively electron-deficient, while the N1 and N3 atoms retain significant electron density.
This differential electron distribution is the primary driver of their distinct reactivity profiles toward electrophiles and nucleophiles.
Caption: Key resonance structures for the two imidazolone isomers.
Acidity and Basicity: The Role of the N-H Protons
The acidity of the N-H protons is crucial for reactions involving deprotonation, such as N-alkylation.
-
Imidazole-2-one: The N-H protons are part of a urea-like system. The pKa is generally higher (less acidic) compared to a standard amide due to the electron-donating nature of the adjacent nitrogen.
-
Imidazole-4-one: The N1-H proton is part of an amide-like system, and its acidity is influenced by the electron-withdrawing carbonyl group. The N3 atom, being a "pyridine-like" nitrogen, is the primary basic center for protonation. In comparison, the parent imidazole has a pKa of about 14.5 for the N-H proton and a pKa of the conjugate acid of ~7.0.[5][6] The presence of the carbonyl group in both isomers generally increases the acidity of the N-H protons compared to the parent imidazole.
Chapter 2: Electrophilic Reactions
Electrophilic attack is a key method for functionalizing these scaffolds. The preferred site of attack differs significantly between the two isomers.
N-Functionalization: The Most Common Transformation
N-alkylation and N-acylation are among the most frequently performed reactions on these cores. The general principle involves deprotonation of an N-H bond with a suitable base, followed by nucleophilic attack on the electrophile.
-
Reactivity: Both isomers readily undergo N-alkylation. The choice of base is critical and ranges from milder bases like K₂CO₃ to stronger bases like NaH, depending on the acidity of the specific derivative and the reactivity of the alkylating agent.[7][8][9]
-
Regioselectivity: For monosubstituted or unsubstituted imidazolones, N-alkylation can occur at either nitrogen. In imidazole-2-ones, the two nitrogens are equivalent in an unsubstituted system, but substitution at C4 or C5 can create a preference. In imidazole-4-ones, the N1 and N3 positions are distinct, and the reaction site can often be controlled by steric and electronic factors.
Table 1: Comparison of Conditions for N-Alkylation
| Feature | Imidazole-2-one Derivatives | Imidazole-4-one Derivatives | Rationale & Field Insights |
| Typical Bases | K₂CO₃, Cs₂CO₃, NaH | K₂CO₃, NaH, DBU | The choice depends on the substrate's acidity. Stronger bases like NaH ensure complete deprotonation but require anhydrous conditions.[7] |
| Solvents | DMF, Acetonitrile (MeCN), THF | DMF, THF | Polar aprotic solvents are preferred as they solvate the cation of the base without interfering with the nucleophile. |
| Regioselectivity | Can be an issue with unsymmetrical substitution. | N1 vs. N3 alkylation is a key consideration. | Steric hindrance can direct alkylation to the less hindered nitrogen. The electronic influence of existing substituents also plays a critical role. |
Experimental Protocol: General Procedure for N-Alkylation of an Imidazolone Derivative
This protocol is a self-validating system; successful formation of the product can be easily monitored by TLC and confirmed by standard spectroscopic methods.
1. Reaction Setup:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the imidazolone starting material (1.0 eq).
-
Add anhydrous solvent (e.g., DMF or THF) to dissolve or suspend the starting material.
2. Deprotonation (if using NaH):
-
Cool the mixture to 0 °C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality Note: Adding NaH slowly at 0°C controls the exothermic reaction and the rate of hydrogen gas evolution, preventing dangerous pressure buildup.
-
Allow the mixture to stir at 0 °C for 20-30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the imidazolide anion.
3. Alkylation:
-
Add the alkylating agent (e.g., benzyl bromide or methyl iodide, 1.05-1.2 eq) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is observed (typically 2-12 hours).
4. Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
C-Functionalization: Probing the Ring Carbons
While N-functionalization is common, C-functionalization via electrophilic aromatic substitution is more challenging due to the presence of the deactivating carbonyl group.
-
Imidazole-2-one: The C4 and C5 positions, being part of an electron-rich enamine-like system, are the most susceptible to electrophilic attack. Reactions like halogenation or nitration would be expected to occur at these positions, provided the conditions are strong enough to overcome the overall deactivating effect of the carbonyl.
-
Imidazole-4-one: The ring is generally more electron-deficient. Electrophilic attack on a carbon atom is difficult. The most likely position for attack, if it occurs, would be C5, which is less influenced by the electron-withdrawing effects of the adjacent carbonyl and N3 nitrogen compared to C2. In general, direct electrophilic substitution on the imidazole-4-one core is less common and often requires highly activated substrates or harsh conditions.
Caption: Relative reactivity of sites towards electrophiles.
Chapter 3: Nucleophilic Reactions
The electron-deficient nature of the carbonyl carbon and certain ring positions opens avenues for nucleophilic attack.
-
Reactivity at the Carbonyl: Both isomers will undergo standard carbonyl chemistry (e.g., reduction with NaBH₄). The carbonyl in the imidazole-2-one (a urea) is generally less electrophilic and less reactive towards nucleophiles than the enamide carbonyl in the imidazole-4-one.
-
Nucleophilic Aromatic Substitution (SNAr): Unactivated imidazolone rings are resistant to nucleophilic attack.[10] However, if a good leaving group (like a halogen) is present at an electron-deficient position, SNAr becomes possible.
-
Imidazole-2-one: The C4/C5 positions are electron-rich, making SNAr at these positions unfavorable.
-
Imidazole-4-one: The C2 position is significantly electron-deficient, being positioned between two nitrogen atoms. A 2-halo-imidazole-4-one derivative would be a prime candidate for SNAr, activated by both the adjacent N3 and the conjugated carbonyl group. This provides a powerful strategy for late-stage functionalization.
-
Chapter 4: Comparative Synthesis Strategies
The accessibility of each core structure is a key consideration for any research program. The synthetic routes to each isomer are distinct and arise from different starting materials.
Caption: Common synthetic pathways to imidazolone cores.
-
Imidazole-2-ones: Often synthesized via the condensation of ureas with α-dicarbonyl compounds or through the cyclization of propargylic ureas.[11] Another route involves the direct oxidation of corresponding imidazolium salts.[12][13]
-
Imidazole-4-ones: Frequently prepared from the cyclocondensation of α-amino acids or their derivatives with reagents like orthoesters or imidates.[14][15]
Summary and Strategic Implications for Drug Design
The choice between an imidazole-2-one and an imidazole-4-one scaffold should be a deliberate one, based on the desired reactivity and final molecular architecture.
Table 2: Head-to-Head Reactivity Comparison
| Reaction Type | Imidazole-2-one | Imidazole-4-one | Strategic Insight |
| N-Alkylation | Readily occurs at N1/N3. | Readily occurs at N1/N3. | A robust method for introducing diversity for both scaffolds. |
| Electrophilic C-Attack | Favored at electron-rich C4/C5. | Disfavored; C5 is the least deactivated site. | Choose imidazole-2-one for projects requiring late-stage electrophilic C-H functionalization. |
| Nucleophilic C-Attack (SNAr) | Disfavored at C4/C5. | Favored at electron-deficient C2 (with LG). | The 2-halo-imidazole-4-one is an excellent synthon for introducing nucleophiles at C2. |
| Carbonyl Reactivity | Less electrophilic (urea-like). | More electrophilic (enamide-like). | Imidazole-4-one is more susceptible to nucleophilic attack at the carbonyl. |
| Typical Synthesis | From ureas + dicarbonyls.[11] | From α-amino acids.[15] | The choice of scaffold may be influenced by the availability and complexity of starting materials. |
Your choice of an imidazolone isomer is a critical design element that dictates the synthetic possibilities and the final spatial arrangement of pharmacophoric features.
-
The imidazole-2-one scaffold is ideal when you require a robust, urea-like core and wish to exploit the nucleophilic character of the C4/C5 positions for diversification through electrophilic substitution.
-
The imidazole-4-one scaffold should be selected when the goal is to utilize the C2 position as a handle for late-stage functionalization via nucleophilic aromatic substitution. Its distinct enamide-like structure also presents a different profile of hydrogen bond donors and acceptors for molecular recognition at the biological target.
By understanding these fundamental principles of reactivity, researchers can more effectively harness the power of these versatile heterocyclic cores to build next-generation therapeutics.
References
-
Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of 2-imidazolones and 2-iminoimidazoles. Organic letters, 9(10), 1987-1990. Available at: [Link]
-
Movassaghi, M., & Schmidt, M. A. (2011). Synthesis of 2-imidazolones and 2-iminoimidazoles. PubMed, 13(10), 1578-84. Available at: [Link]
-
Li, Y., et al. (2025). Substrate-Controlled Divergent Synthesis of Polysubstituted 2-Imidazolone and Imidazole Derivatives via a Three-Component Tandem Reaction of Sulfur Ylide, Nitrosobenzene, and Isonitrile. ACS Publications. Available at: [Link]
-
Lanza, F., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. Available at: [Link]
-
Devi, M. M., et al. (2025). DES mediated synthesis of (4H)‐imidazol‐4‐ones and 5‐arylidene‐4‐imidazolones. ResearchGate. Available at: [Link]
-
Movassaghi, M., & Schmidt, M. A. (2016). Synthesis of 2-Imidazolones and 2-Iminoimidazoles. ACS Figshare. Available at: [Link]
-
Al-Ostath, A., et al. (2022). Synthesis of imidazolones 4a–i. ResearchGate. Available at: [Link]
-
DePorre, Y., & Maimone, T. J. (2020). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers. Available at: [Link]
-
Ghosh, R., & Laskar, M. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 237-246. Available at: [Link]
- Various Authors. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Preprints.org.
-
Fozooni, S., et al. (2016). Synthesis of Oxazolone and Imidazolone Derivatives in Presence of H2O2 Promoted Fly Ash as a Novel and Efficient Catalyst. Journal of the Chinese Chemical Society. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Available at: [Link]
-
Kumar, A., et al. (2015). Syntheses and electron density distribution studies in two new imidazole derivatives. ResearchGate. Available at: [Link]
-
Rezvanian, A., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-5. Available at: [Link]
-
Li, Y., et al. (2013). Design, synthesis and biological evaluation of novel imidazolone derivatives as dipeptidyl peptidase 4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(22), 6064-9. Available at: [Link]
-
Wang, L., & Sun, X. (1993). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Chinese Journal of Applied Chemistry. Available at: [Link]
-
Al-Zaydi, K. M., et al. (2013). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Molecules, 18(11), 13815-13828. Available at: [Link]
-
Slideshare. (n.d.). Unit 4 imidazole. Slideshare. Available at: [Link]
-
López-Pestaña, J. M., et al. (2003). N-alkylation of imidazole by alkaline carbons. ResearchGate. Available at: [Link]
-
Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Semantic Scholar. Available at: [Link]
-
Wikipedia. (n.d.). Imidazole. Wikipedia. Available at: [Link]
-
Erdogan, T., & Erdoğan, F. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Science Journal. Available at: [Link]
-
López-Pestaña, J. M., et al. (2002). Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons. Green Chemistry. Available at: [Link]
-
Singh, S., et al. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. ResearchGate. Available at: [Link]
-
Evjen, S., et al. (2017). pKa values of imidazoles versus degree of substitution. ResearchGate. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Comparing basicity of imidazole and 2-imidazoline. Chemistry Stack Exchange. Available at: [Link]
-
de la Cruz, X., et al. (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Dalton Transactions. Available at: [Link]
-
Zhang, Q.-G., et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. Available at: [Link]
-
Reddit. (2016). I don't understand why imidazole has a weak acidic group. r/chemhelp. Available at: [Link]
-
Wu, J., et al. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Molecules, 27(3), 1058. Available at: [Link]
-
Amer, A. M., et al. (2018). New Imidazole-4-one and Imidazolidine-2,4-dione Analogues: Design, Synthesis, Antitumor activity and Molecular Modeling Study. ResearchGate. Available at: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel imidazolone derivatives as dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazole - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of 2-imidazolones and 2-iminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 2-imidazolones and 2-iminoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
